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  • Product: 1-(2-Phenylacetyl)piperidine-3-carboxylic acid
  • CAS: 1017381-24-6

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: 1-(2-Phenylacetyl)piperidine-3-carboxylic acid – Structure, Properties, and Pharmacological Potential

Abstract & Pharmacological Context The modulation of γ-aminobutyric acid (GABA) levels in the synaptic cleft is a primary therapeutic strategy for neurological disorders such as epilepsy, neuropathic pain, and Alzheimer'...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Pharmacological Context

The modulation of γ-aminobutyric acid (GABA) levels in the synaptic cleft is a primary therapeutic strategy for neurological disorders such as epilepsy, neuropathic pain, and Alzheimer's disease[1]. Historically, derivatives of nipecotic acid (piperidine-3-carboxylic acid) have served as the foundational scaffold for GABA uptake inhibitors, most notably targeting the mGAT1 transporter[1].

1-(2-Phenylacetyl)piperidine-3-carboxylic acid represents a critical structural divergence from classical GAT-1 inhibitors. While approved drugs like Tiagabine utilize an alkyl spacer to maintain the basicity of the piperidine nitrogen[1], the introduction of a phenylacetyl group via N-acylation converts this basic secondary amine into a neutral amide. As a Senior Application Scientist, it is vital to recognize that this modification fundamentally alters the pharmacophore. It typically reduces direct orthosteric affinity for GAT-1 but provides a highly lipophilic scaffold valuable for exploring allosteric binding sites, shifting selectivity toward GAT-3/4 subtypes[2], or serving as a stable intermediate in the synthesis of complex peptidomimetics.

Chemical Architecture & Physicochemical Profiling

The physicochemical properties of 1-(2-Phenylacetyl)piperidine-3-carboxylic acid dictate its behavior in both synthetic workflows and biological systems. The conversion of the amine to an amide eliminates the zwitterionic nature of the parent nipecotic acid, significantly enhancing its theoretical membrane permeability.

Table 1: Chemical Identity and Physicochemical Properties
ParameterValueReference
Chemical Name 1-(2-Phenylacetyl)piperidine-3-carboxylic acid
CAS Number 1017381-24-6
Molecular Formula C₁₄H₁₇NO₃[3]
Molecular Weight 247.29 g/mol Calculated
Monoisotopic Mass 247.1208 Da[3]
Predicted XLogP 1.3[3]
Predicted CCS ([M+H]⁺) 156.6 Ų[3]
SMILES C1CC(CN(C1)C(=O)CC2=CC=CC=C2)C(=O)O[3]

Structure-Activity Relationship (SAR): The N-Acylation Paradigm

The rational design of carboxylic acid isosteres and nipecotic acid derivatives relies heavily on the electronic state of the nitrogen atom[4]. The GAT-1 transporter possesses a sodium-binding pocket that strongly prefers interaction with a protonated (basic) nitrogen.

Causality in SAR: By acylating the nitrogen with a phenylacetyl group, the lone pair of electrons on the nitrogen is delocalized into the carbonyl pi-system. This eliminates the basicity required for high-affinity GAT-1 orthosteric binding. However, this loss of basicity is offset by a massive gain in lipophilicity (XLogP ~1.3)[3]. This structural pivot forces the molecule to adopt alternative binding poses, making it a prime candidate for investigating GAT-4 inhibitory potency[2] or acting as a lipophilic prodrug carrier.

SAR_Pathway Nipecotic Nipecotic Acid (Basic 2° Amine) Tiagabine Alkyl Substitution (Maintains Basicity) Nipecotic->Tiagabine Lipophilic Alkylation Phenylacetyl N-Acylation (Amide) 1-(2-Phenylacetyl)... Nipecotic->Phenylacetyl Phenylacetyl Chloride GAT1 High GAT-1 Affinity (Orthosteric Binding) Tiagabine->GAT1 Direct Inhibition GAT34 Shifted Selectivity (GAT-3/4 or Allosteric) Phenylacetyl->GAT34 Loss of Basic Center

Structural divergence of nipecotic acid derivatives and its impact on GAT subtype selectivity.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating strict internal controls to prevent false positives.

Protocol I: Biphasic Schotten-Baumann Synthesis

Objective: Synthesize 1-(2-Phenylacetyl)piperidine-3-carboxylic acid with >95% purity. Causality of Method: Nipecotic acid is highly water-soluble. By utilizing a biphasic aqueous alkaline/organic system, the carboxylic acid is deprotonated and sequestered in the aqueous phase, preventing mixed anhydride formation. The nucleophilic attack is exclusively directed from the piperidine amine onto the phenylacetyl chloride in the organic phase.

  • Preparation: Dissolve 10 mmol of nipecotic acid in 20 mL of 1M NaOH (aq). Cool the solution to 0°C in an ice bath.

  • Acylation: Dissolve 11 mmol of phenylacetyl chloride in 15 mL of dichloromethane (DCM). Add the DCM solution dropwise to the aqueous mixture under vigorous stirring over 30 minutes.

  • Reaction: Allow the biphasic mixture to warm to room temperature and stir for 4 hours.

  • Isolation: Separate the organic layer and discard (removes unreacted acid chloride). Acidify the aqueous layer with 2M HCl to pH 2 to precipitate the product.

  • Purification: Extract the acidified aqueous layer with ethyl acetate (3 x 20 mL). Dry over MgSO₄, concentrate under vacuum, and validate purity via LC-MS (Target [M+H]⁺ m/z: 248.12)[3].

Protocol II: Radioligand [³H]GABA Uptake Assay

Objective: Evaluate the inhibitory potency of the synthesized compound against GABA transporters. Causality of Method: A robust assay must isolate transporter-mediated uptake from passive diffusion. This is achieved by using non-transfected Wild-Type (WT) cells to establish a baseline of non-specific diffusion, ensuring the radioactive signal strictly correlates with active transport[1].

  • Cell Preparation: Culture HEK293 cells stably expressing mGAT1, mGAT3, or mGAT4 in 96-well plates until 80% confluent[1]. Plate non-transfected WT HEK293 cells in parallel as a negative control.

  • Compound Incubation: Wash cells with HEPES-buffered saline. Add 1-(2-Phenylacetyl)piperidine-3-carboxylic acid at varying concentrations (1 nM to 100 μM). Add Tiagabine (10 μM) to a separate set of wells as a positive control. Incubate for 15 minutes at 37°C.

  • Radioligand Addition: Add 50 nM of [³H]GABA to all wells. Incubate for exactly 10 minutes.

  • Termination: Rapidly aspirate the buffer and wash three times with ice-cold HEPES buffer to halt transporter kinetics.

  • Quantification: Lyse cells using 0.1% Triton X-100, transfer to scintillation vials, and measure radioactivity using a liquid scintillation counter. Calculate IC₅₀ using non-linear regression.

Validation_Workflow Synth 1. Biphasic N-Acylation (Schotten-Baumann) Purify 2. LC-MS & NMR Validation (Purity >95%) Synth->Purify Assay 3. [3H]GABA Uptake Assay (HEK293 mGAT1-4) Purify->Assay Data 4. IC50 & Schild Plot Analysis (Mechanism Determination) Assay->Data Control Internal Controls: (+) Tiagabine, (-) Non-transfected Control->Assay Validates

Self-validating workflow for the synthesis and pharmacological evaluation of GAT inhibitors.

Comparative Pharmacodynamics

To contextualize the utility of the phenylacetyl derivative, it must be compared against the parent compound and clinically relevant analogs. Table 2 summarizes how the electronic state of the nitrogen dictates the biological fate of the molecule.

Table 2: Comparative SAR of Nipecotic Acid Derivatives
CompoundN-SubstitutionNitrogen StatePredicted BBB PermeabilityPrimary Pharmacological Target
Nipecotic Acid None2° Amine (Basic)Poor (Zwitterionic)GAT-1 (Orthosteric)
Tiagabine Bis-(3-methylthiophen-2-yl)but-3-enyl3° Amine (Basic)High (Lipophilic)GAT-1 (Orthosteric)
1-(2-Phenylacetyl)piperidine-3-carboxylic acid PhenylacetylAmide (Neutral)Moderate-HighGAT-3/4 / Allosteric / Intermediate

References

  • Université du Luxembourg. "PubChemLite: 1-(2-phenylacetyl)piperidine-3-carboxylic acid (C14H17NO3)". PubChemLite Database.[Link]

  • Zhao, X., et al. "Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors." Bioorganic & Medicinal Chemistry, 2013. [Link]

  • ACS Publications. "Structure Property Relationships of Carboxylic Acid Isosteres." Journal of Medicinal Chemistry, 2016.[Link]

Sources

Exploratory

Advanced Synthesis and Application of 1-(2-Phenylacetyl)piperidine-3-carboxylic Acid in Neuropharmacology

Executive Summary In the landscape of neuropharmacological drug discovery, the modulation of γ-aminobutyric acid (GABA) transporters remains a primary strategy for managing seizure disorders, neuropathic pain, and anxiet...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of neuropharmacological drug discovery, the modulation of γ-aminobutyric acid (GABA) transporters remains a primary strategy for managing seizure disorders, neuropathic pain, and anxiety. Native nipecotic acid (piperidine-3-carboxylic acid) is a highly potent inhibitor of neuronal and glial GABA uptake[1]; however, its zwitterionic and hydrophilic nature fundamentally restricts its ability to cross the blood-brain barrier (BBB) following peripheral administration[2],[3].

To circumvent this pharmacokinetic limitation, medicinal chemists employ N-substitution strategies—often appending specific lipophilic domains—to enhance BBB permeability while maintaining high binding affinity for murine GABA transporters (mGATs)[4],[5]. 1-(2-Phenylacetyl)piperidine-3-carboxylic acid (CAS: 1017381-24-6) serves as a critical, advanced intermediate in these synthetic pathways[6],. This whitepaper details the structural rationale, mechanistic utility, and a self-validating synthetic protocol for this essential building block.

Physicochemical Profiling & Structural Rationale

The structural architecture of 1-(2-Phenylacetyl)piperidine-3-carboxylic acid combines the pharmacophoric core of nipecotic acid with a lipophilic phenylacetyl moiety. The N-acylation neutralizes the basicity of the piperidine nitrogen, eliminating the zwitterionic character of the parent compound. This modification drastically alters the topological polar surface area (TPSA) and the partition coefficient (LogP), priming the scaffold for further derivatization or direct evaluation in mGAT assays.

Table 1: Physicochemical and Structural Properties

ParameterValueStructural Implication
Chemical Name 1-(2-Phenylacetyl)piperidine-3-carboxylic acidN-acylated nipecotic acid derivative.
CAS Registry Number 1017381-24-6Unique identifier for standard reference[6].
Molecular Formula C₁₄H₁₇NO₃Defines atom economy for downstream coupling.
Molecular Weight 247.29 g/mol Optimal low-MW intermediate for CNS drugs.
Hydrogen Bond Donors 1Restricted to the carboxylic acid OH.
Hydrogen Bond Acceptors 3Amide and carboxylic acid oxygens.
Topological Polar Surface Area 57.5 ŲWell within the < 90 Ų threshold for BBB penetration.

Mechanistic Role in GABAergic Modulation

The primary utility of N-substituted nipecotic acid derivatives lies in their ability to competitively inhibit GAT-1 and GAT-4[4]. By occupying the substrate-binding pocket of the transporter, these compounds prevent the presynaptic reuptake of GABA. The lipophilic phenylacetyl group is hypothesized to stabilize the molecule within the hydrophobic domains of the transporter (interacting with residues such as F104 and L317), thereby increasing the residence time of the inhibitor[7].

GAT_Pathway GABA Synaptic GABA GAT1 GAT-1 Transporter (Presynaptic) GABA->GAT1 Normal Uptake Enhanced Enhanced GABAergic Transmission GABA->Enhanced Accumulation in Synaptic Cleft Reuptake Intracellular Reuptake GAT1->Reuptake Inhibitor 1-(2-Phenylacetyl) nipecotic acid Inhibitor->GAT1 Competitive Inhibition

Fig 1: Mechanistic pathway of GAT-1 inhibition by N-substituted nipecotic acid derivatives.

Synthetic Methodology: Biphasic N-Acylation

Causality of Experimental Design

In standard amide coupling, carbodiimide chemistries (e.g., EDC/NHS) are frequently employed. However, for the synthesis of 1-(2-Phenylacetyl)piperidine-3-carboxylic acid, utilizing phenylacetyl chloride under modified Schotten-Baumann conditions is vastly superior in terms of atom economy and reaction kinetics.

The biphasic system (aqueous NaOH and Dichloromethane) acts as a kinetic control mechanism. The highly reactive acid chloride remains shielded from bulk water in the organic phase, reacting predominantly at the phase interface with the deprotonated secondary amine. Furthermore, the use of 2.5 equivalents of NaOH is strictly calculated:

  • 1.0 eq deprotonates the carboxylic acid to ensure aqueous solubility and prevent unwanted mixed anhydride formation.

  • 1.0 eq neutralizes the HCl byproduct to prevent amine protonation.

  • 0.5 eq serves as an alkaline buffer to maintain the nucleophilicity of the piperidine nitrogen.

Step-by-Step Protocol
  • Preparation: Dissolve nipecotic acid (1.0 eq, 10 mmol) in 2M aqueous NaOH (12.5 mL, 2.5 eq) in a round-bottom flask. Cool the vigorously stirring solution to 0°C using an ice-water bath.

  • Acylation: Dissolve phenylacetyl chloride (1.1 eq, 11 mmol) in anhydrous Dichloromethane (DCM, 15 mL). Add the DCM solution dropwise to the aqueous mixture over 15 minutes to control the exothermic reaction.

  • Propagation: Remove the ice bath and allow the biphasic mixture to warm to room temperature. Stir vigorously for 4 hours.

  • Phase Separation: Transfer the mixture to a separatory funnel. Separate and discard the lower organic layer (which contains unreacted acid chloride and neutral impurities).

  • Acidification (Product Precipitation): Cool the aqueous layer to 0°C and slowly add 6M HCl dropwise until the pH reaches 2.0. The product will precipitate as a white solid or form a dense oil.

  • Extraction & Isolation: Extract the acidic aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

Synthesis_Workflow Start Nipecotic Acid + Phenylacetyl Chloride Reaction Biphasic Acylation (NaOH / DCM, 0°C) Start->Reaction Acidification Acidification (HCl) Precipitation Reaction->Acidification pH Adjustment (pH 2) Extraction Extraction & Washing (Brine / H2O) Acidification->Extraction Validation Validation (NMR, LC-MS, IR) Extraction->Validation Purified Product

Fig 2: Step-by-step synthetic workflow and self-validating analytical pipeline.

Self-Validating Analytical Pipeline

A protocol is only as robust as its failure-detection mechanisms. This workflow incorporates built-in validation points to ensure structural integrity without relying solely on end-stage characterization.

  • In-Process Validation (TLC): By tracking the reaction via Ninhydrin-stained TLC (DCM:MeOH 9:1), the operator creates a binary validation point. If the secondary amine (nipecotic acid) is fully consumed, the characteristic purple spot disappears, instantly validating the completion of the acylation phase.

  • Post-Process Validation: The isolated compound must meet the strict spectral criteria outlined in Table 2.

Table 2: Analytical Validation Metrics

Analytical TechniqueTarget MetricStructural Validation Purpose
¹H-NMR (CDCl₃) δ 7.20–7.35 (m, 5H)Confirms the successful integration of the phenyl ring.
¹H-NMR (CDCl₃) δ ~3.75 (s, 2H)Validates the intact benzylic CH₂ of the acetyl group.
FT-IR Spectroscopy ~1640 cm⁻¹ (strong)Validates the formation of the tertiary amide C=O bond.
FT-IR Spectroscopy ~1710 cm⁻¹ (strong)Confirms the carboxylic acid C=O remains unreacted.
LC-MS (ESI+) m/z 248.1 [M+H]⁺Confirms the exact molecular weight (Theoretical: 247.29).

References

  • [2] Zafar, S., et al. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. European Journal of Medicinal Chemistry.[Link]

  • [4] Kickinger, S., et al. Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with a trans-alkene spacer as potent GABA uptake inhibitors. Bioorganic & Medicinal Chemistry.[Link]

  • [5] Kickinger, S., et al. Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with an alkyne spacer as GABA uptake inhibitors. Bioorganic & Medicinal Chemistry.[Link]

  • [7] ResearchGate. Synthesis of the N-substituted nipecotic acid ethyl esters and their hydrolysis.[Link]

  • [3] ResearchGate. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors.[Link]

  • [1] Krogsgaard-Larsen, P., et al. GABA Uptake Inhibitors. Design, Molecular Pharmacology and Therapeutic Aspects. Current Pharmaceutical Design.[Link]

Sources

Foundational

An In-depth Technical Guide to N-phenylacetylnipecotic Acid: Physicochemical Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of N-phenylacetylnipecotic acid, a derivative of nipecotic acid. Given that nipecotic acid and its analogues ar...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-phenylacetylnipecotic acid, a derivative of nipecotic acid. Given that nipecotic acid and its analogues are significant in neuroscience as potent inhibitors of γ-aminobutyric acid (GABA) uptake, this document outlines the core chemical and physical properties of the N-phenylacetylated form, alongside a discussion of its synthesis and potential therapeutic relevance.

Core Molecular Identity

N-phenylacetylnipecotic acid is a chemical entity formed by the acylation of the secondary amine in the nipecotic acid (piperidine-3-carboxylic acid) ring with a phenylacetyl group. This modification can significantly alter the parent molecule's physicochemical properties, such as lipophilicity and membrane permeability, which are critical for its biological activity and pharmacokinetic profile.

Chemical Structure

The structure consists of a piperidine ring with a carboxylic acid group at the 3-position. The nitrogen atom of the piperidine ring is bonded to the carbonyl carbon of a phenylacetyl group.

Molecular Formula and Weight

To determine the molecular formula and weight, we consider the constituent parts:

  • Nipecotic Acid: C₆H₁₁NO₂

  • Phenylacetyl group: C₈H₇O (derived from Phenylacetic Acid, C₈H₈O₂, by loss of a hydroxyl group)[1].

The formation of the amide bond between these two molecules involves the removal of one hydrogen atom from the nitrogen of nipecotic acid and the hydroxyl group from the carboxylic acid of phenylacetic acid, resulting in the loss of one water molecule (H₂O).

Therefore, the molecular formula of N-phenylacetylnipecotic acid is calculated as follows: (C₆H₁₁NO₂) + (C₈H₈O₂) - H₂O = C₁₄H₁₇NO₃

Based on this formula, the key quantitative data are summarized below:

PropertyValueSource
Molecular Formula C₁₄H₁₇NO₃Calculated
Molecular Weight 247.29 g/mol Calculated
Monoisotopic Mass 247.120844 DaCalculated

Synthesis and Methodologies

Proposed Synthetic Pathway: Acylation

A plausible and direct method for synthesizing N-phenylacetylnipecotic acid is the acylation of nipecotic acid using a phenylacetylating agent.

  • Reactant Preparation: Nipecotic acid is dissolved in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide). A base, such as triethylamine or diisopropylethylamine, is added to neutralize the carboxylic acid proton and deprotonate the secondary amine, facilitating nucleophilic attack.

  • Acylation: Phenylacetyl chloride (the acid chloride of phenylacetic acid) is added dropwise to the solution at a controlled temperature, typically 0°C to room temperature. The reaction is stirred for a period of several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is typically washed with an aqueous acid solution to remove excess base, followed by a wash with brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield pure N-phenylacetylnipecotic acid.

This general approach is a common strategy for creating amide bonds and is analogous to the synthesis of other N-acyl amino acids, such as N-phenylacetylaspartic acid and phenylacetylglycine[3][4].

SynthesisWorkflow cluster_reactants Reactant Preparation cluster_reaction Acylation Step cluster_purification Work-up & Purification NipecoticAcid Nipecotic Acid ReactionVessel Reaction Mixture (0°C to RT) NipecoticAcid->ReactionVessel Base Base (e.g., Triethylamine) Base->ReactionVessel Solvent Aprotic Solvent Solvent->ReactionVessel AcylatingAgent Phenylacetyl Chloride AcylatingAgent->ReactionVessel Workup Aqueous Wash ReactionVessel->Workup Drying Drying Agent Workup->Drying Purification Chromatography / Recrystallization Drying->Purification FinalProduct N-phenylacetylnipecotic acid Purification->FinalProduct

Caption: Conceptual workflow for the synthesis of N-phenylacetylnipecotic acid.

Potential Pharmacological Significance

The pharmacological interest in N-phenylacetylnipecotic acid stems from the established bioactivity of nipecotic acid derivatives as GABA uptake inhibitors[2]. GABA is the primary inhibitory neurotransmitter in the central nervous system, and modulating its concentration in the synaptic cleft has therapeutic implications for a range of neurological and psychological disorders.

Mechanism of Action: A Hypothesis

By inhibiting the GABA transporters (GATs), nipecotic acid and its derivatives increase the extracellular concentration of GABA, enhancing inhibitory neurotransmission. The addition of the N-phenylacetyl group to the nipecotic acid scaffold is expected to increase the molecule's lipophilicity. This structural modification could potentially:

  • Enhance Blood-Brain Barrier (BBB) Permeability: Increased lipophilicity may facilitate easier passage across the BBB, a critical factor for centrally acting drugs.

  • Modulate GAT Isoform Selectivity: The bulky phenylacetyl group could influence the binding affinity and selectivity for different GAT isoforms (GAT-1, GAT-2, GAT-3, and BGT-1), potentially leading to a more targeted pharmacological profile with fewer side effects.

  • Alter Pharmacokinetic Properties: The modification could affect the metabolic stability and half-life of the compound.

MOA cluster_system Synaptic Cleft cluster_drug Drug Action Presynaptic {Presynaptic Neuron | GABA Release} Postsynaptic {Postsynaptic Neuron | GABA Receptors} Presynaptic->Postsynaptic GABA GAT GABA Transporter (GAT) GAT->Presynaptic GABA Reuptake Compound N-phenylacetyl- nipecotic acid Compound->GAT Inhibition

Caption: Hypothesized mechanism of action for N-phenylacetylnipecotic acid.

Conclusion and Future Directions

N-phenylacetylnipecotic acid represents a logical evolution of nipecotic acid-based GABA uptake inhibitors. Its calculated molecular formula is C₁₄H₁₇NO₃ with a molecular weight of 247.29 g/mol . While its synthesis can be confidently predicted based on established chemical principles, further research is required to validate its efficacy, selectivity, and pharmacokinetic profile. Future studies should focus on the asymmetric synthesis of enantiomerically pure forms of the compound and subsequent in vitro and in vivo characterization to fully elucidate its therapeutic potential in treating neurological disorders.

References

  • PubChem. Phenylacetyl-L-phenylalanine. National Center for Biotechnology Information. Available from: [Link]

  • Various Authors. (2025). Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. MDPI. Available from: [Link]

  • PubChem. Phenylacetylglycine. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. N-Phenylacetylaspartic acid. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. Phenylacetic Acid. National Center for Biotechnology Information. Available from: [Link]

  • Wikipedia. Phenylacetic acid. Available from: [Link]

Sources

Exploratory

1-(2-Phenylacetyl)piperidine-3-carboxylic acid solubility in water vs organic solvents

1-(2-Phenylacetyl)piperidine-3-carboxylic Acid: A Comprehensive Guide to Solubility Thermodynamics in Aqueous and Organic Media Executive Overview As a Senior Application Scientist in preformulation and drug discovery, u...

Author: BenchChem Technical Support Team. Date: March 2026

1-(2-Phenylacetyl)piperidine-3-carboxylic Acid: A Comprehensive Guide to Solubility Thermodynamics in Aqueous and Organic Media

Executive Overview

As a Senior Application Scientist in preformulation and drug discovery, understanding the precise thermodynamic behavior of a target molecule is the foundation of successful assay development and formulation. 1-(2-Phenylacetyl)piperidine-3-carboxylic acid (Molecular Weight: 247.29 g/mol ) is a highly functionalized scaffold often utilized in CNS-targeted drug discovery (analogous to nipecotic acid derivatives).

To predict and measure its solubility, we must first deconstruct its structural causality. The molecule features three distinct physicochemical domains:

  • A lipophilic phenylacetyl tail , which drives organic partitioning via London dispersion forces.

  • A polar, non-basic amide core (the acylated piperidine nitrogen), which acts as a hydrogen-bond acceptor but remains neutral across all physiological pH ranges.

  • An ionizable carboxylic acid at the 3-position , which acts as the primary thermodynamic driver for aqueous solubility via pH-dependent ionization.

This whitepaper provides an in-depth analysis of the compound's solubility profile, grounded in thermodynamic principles, Hansen Solubility Parameters (HSP), and self-validating experimental protocols.

Structural Thermodynamics & Predictive Causality

The solubility of 1-(2-Phenylacetyl)piperidine-3-carboxylic acid is dictated by the energy required to disrupt its crystal lattice (often stabilized by intermolecular carboxylic acid dimers) versus the solvation energy provided by the solvent.

Because the amide nitrogen is electronically delocalized, its basicity is effectively neutralized (pKa < 0). Therefore, the sole ionizable moiety is the carboxylic acid. Based on structural analogs like nipecotic acid, the predicted pKa of this carboxyl group is approximately 3.8 to 4.2 [1].

  • At pH < 3.8: The molecule exists predominantly in its unionized, free-acid form (HA). Aqueous solubility is restricted to its intrinsic solubility (

    
    ), which is thermodynamically limited by the hydrophobic cavity formation required to accommodate the phenyl ring in water.
    
  • At pH > 5.0: The molecule undergoes deprotonation to form a carboxylate anion (A⁻). The resulting ion-dipole interactions with water are highly exothermic, overcoming the lattice energy and drastically increasing solubility according to the Henderson-Hasselbalch relationship [2].

PhaseTransition Solid Solid State (Crystal Lattice) Unionized Unionized Form (HA) pH < 3.8 Lipophilic Solid->Unionized Dissolution (Acidic Media) Ionized Ionized Form (A-) pH > 5.0 Hydrophilic Solid->Ionized Dissolution (Basic Media) Organic Organic Solvated (e.g., DMSO) Solid->Organic Dissolution (Organic Solvents) Unionized->Ionized Deprotonation (pKa ~ 4.0)

Thermodynamic states and pH-dependent phase transitions of 1-(2-Phenylacetyl)piperidine-3-carboxylic acid.

Aqueous vs. Organic Solubility Profiles

Aqueous pH-Solubility Profile

The aqueous solubility (


) of a monoprotic acid is mathematically modeled by:


Because the un-ionized form possesses significant lipophilicity (estimated LogP ~ 1.5 - 2.0), the intrinsic solubility (


) is relatively low. However, as the pH shifts into the intestinal physiological range (pH 6.8), the solubility increases exponentially.

Table 1: Predicted Aqueous Solubility Profile

Media / BufferpH LevelDominant SpeciesPredicted Solubility RangeCausality / Mechanism
SGF (Simulated Gastric Fluid) 1.2Unionized (HA)< 0.1 mg/mL (Low)Full protonation; solubility limited to

driven by hydrophobic exclusion.
Acetate Buffer 4.5Mixed (HA / A⁻)0.5 - 1.0 mg/mL (Moderate)~75% ionized; partial ion-dipole solvation.
FaSSIF (Intestinal Fluid) 6.5Ionized (A⁻)> 10 mg/mL (High)>99% ionized; massive hydration sphere around the carboxylate anion.
PBS 7.4Ionized (A⁻)> 20 mg/mL (Very High)Complete ionization; highly favorable thermodynamic solvation.
Organic Solvent Solubility (Hansen Parameters)

In organic media, solubility is governed by "like-dissolves-like" principles, specifically the alignment of dispersion (


), polarity (

), and hydrogen-bonding (

) forces.

Table 2: Organic Solvent Solubility Matrix

Solvent ClassExample SolventsSolubilityThermodynamic Justification
Polar Aprotic DMSO, DMFExcellent (>50 mg/mL)High dielectric constant; strong H-bond acceptance from the -COOH proton; excellent dispersion interaction with the phenyl ring.
Polar Protic Ethanol, MethanolGood (10 - 30 mg/mL)Capable of donating and accepting H-bonds with both the carboxylic acid and the amide carbonyl.
Halogenated Dichloromethane (DCM)Moderate (1 - 5 mg/mL)Good dispersion forces for the lipophilic tail, but poor solvation of the polar -COOH dimer.
Non-Polar Hexane, HeptanePoor (< 0.01 mg/mL)Inability to disrupt the strong intermolecular hydrogen bonds of the carboxylic acid dimers in the solid state.

Self-Validating Experimental Protocols

To generate trustworthy, E-E-A-T compliant data, solubility cannot be estimated visually. It must be measured using a self-validating thermodynamic system. The industry standard is the Saturation Shake-Flask Method , aligned with [3].

Protocol: Equilibrium Shake-Flask Determination
  • Objective: Determine the true thermodynamic equilibrium solubility in target media.

  • Self-Validation Mechanism: The protocol includes a final pH check and solid-state residue analysis to ensure the dissolution process did not alter the fundamental state of the system (e.g., forming a salt or a hydrate).

Step-by-Step Methodology:

  • Solid Addition: Weigh approximately 50 mg of 1-(2-Phenylacetyl)piperidine-3-carboxylic acid into a 5 mL glass vial. Add 1 mL of the target solvent (e.g., pH 1.2 buffer or Ethanol). Causality: An excess of solid must be visually present to ensure the solution reaches thermodynamic saturation.

  • Equilibration: Seal the vial and place it in a thermostatic shaker at exactly 25.0 ± 0.5 °C. Agitate at 300 RPM for 48 hours. Causality: 48 hours is required to overcome the activation energy of dissolution and transition from kinetic to true equilibrium solubility.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube. Centrifuge at 10,000 x g for 15 minutes. Syringe-filter the supernatant using a 0.22 µm PTFE filter. Causality: Centrifugation prevents filter clogging, while PTFE is chosen to prevent non-specific adsorption of the lipophilic phenyl ring to the filter membrane.

  • System Validation (Critical Step):

    • Aqueous Media: Measure the pH of the filtered supernatant. Causality: Dissolving a free acid releases protons, which can drastically lower the pH of unbuffered media. The solubility value must be reported at the final, shifted pH, not the initial pH.

    • Solid State: Recover the residual solid from the centrifuge pellet, dry it, and analyze via X-Ray Powder Diffraction (XRPD). Causality: Confirms that the compound did not undergo a polymorphic transition or hydrate formation during the 48-hour incubation.

  • Quantification: Dilute the filtrate appropriately with mobile phase and analyze via HPLC-UV (e.g., at 210 nm for the amide/phenyl absorbance) against a known calibration curve.

Workflow Step1 1. Solid Addition Add excess API to solvent Step2 2. Equilibration 24-48h agitation at 25°C Step1->Step2 Step3 3. Phase Separation Centrifugation & 0.22µm Filtration Step2->Step3 Step4 4. System Validation Confirm final pH & XRPD of residue Step3->Step4 Step5 5. Quantification HPLC-UV / LC-MS Analysis Step4->Step5

Standardized USP <1236> Shake-Flask methodology for equilibrium solubility determination.

References

  • PubChem Compound Summary for CID 20112658 Title: 1-(2-phenylacetyl)piperidine-3-carboxylic acid Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Avdeef, A. (2012) Title: Absorption and Drug Development: Solubility, Permeability, and Charge State (2nd Edition) Source: John Wiley & Sons URL:[Link]

  • United States Pharmacopeia (USP) Title: General Chapter <1236> Solubility Measurements Source: USP-NF URL:[Link]

Foundational

Therapeutic Potential of N-Substituted Nipecotic Acid Derivatives

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Development Professionals Executive Summary The modulation of GABAergic neurotransmission remains a cornerstone in the treatment...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Development Professionals

Executive Summary

The modulation of GABAergic neurotransmission remains a cornerstone in the treatment of epilepsy, anxiety, and neuropathic pain. Nipecotic acid , a cyclic analog of GABA, is a potent inhibitor of the GABA Transporter 1 (GAT-1) in vitro but fails therapeutically due to its zwitterionic nature, which prevents Blood-Brain Barrier (BBB) penetration.

This guide analyzes the medicinal chemistry strategy of N-substitution —attaching lipophilic domains via spacers—to overcome this pharmacokinetic liability.[1] This approach yielded Tiagabine , the first marketed GAT-1 inhibitor. Current research focuses on "second-generation" derivatives utilizing alkyne/allene spacers and biaryl tails to enhance potency (pIC50 > 8.0), selectivity (targeting GAT-3/4), and residence time.

Molecular Rationale: The BBB Challenge

The Zwitterion Problem

Nipecotic acid (piperidine-3-carboxylic acid) mimics the GABA structure, binding competitively to the GAT-1 transporter. However, at physiological pH, it exists primarily as a zwitterion.

  • Polar Surface Area (PSA): High PSA restricts passive diffusion across the endothelial cells of the BBB.

  • LogP: The low octanol-water partition coefficient necessitates carrier-mediated transport, which nipecotic acid lacks at the BBB.

The N-Substitution Solution

Derivatization at the secondary amine (N-position) serves two critical functions:

  • Lipophilicity: masking the positive charge and adding a hydrophobic tail increases logP, facilitating passive diffusion.

  • Allosteric/Exosite Binding: The lipophilic tail interacts with a hydrophobic pocket in the GAT-1 vestibule, stabilizing the transporter in a conformation that prevents GABA uptake.

Medicinal Chemistry & SAR Analysis

The structural evolution of these derivatives follows a tripartite Pharmacophore model: Core + Spacer + Lipophilic Domain .

The Core: Nipecotic Acid[2][3]
  • Stereochemistry: The (R)-enantiomer of nipecotic acid derivatives is generally more potent than the (S)-enantiomer for GAT-1 inhibition.

  • Bioisosteres: Guvacine (1,2,5,6-tetrahydropyridine-3-carboxylic acid) is often used as an unsaturated bioisostere, though nipecotic acid remains the standard.

The Spacer

The linker connects the polar head group to the lipophilic tail.

  • Length: A 3-4 carbon chain is optimal for GAT-1 affinity.

  • Rigidity:

    • Alkenyl (Tiagabine): Provides flexibility but is susceptible to metabolism.

    • Alkynyl: Increases rigidity; recent studies show N-butynyl linkers maintain high affinity.

    • Allenic: A newer class of spacers (e.g., DDPM-3960) introduces axial chirality and rigidity, shifting selectivity towards GAT-4 in specific configurations.

The Lipophilic Domain

This region anchors the molecule in the transporter's extracellular vestibule.

  • Di-aryl moieties: The "butterfly" shape of two phenyl rings (as seen in Tiagabine's dithienyl moiety) is crucial.

  • Biaryl systems: Biphenyl or o-terphenyl groups synthesized via Suzuki-Miyaura coupling have yielded compounds with pIC50 values > 8.0 (e.g., DDPM-2571).

Visualization: SAR Logic

SAR_Logic cluster_0 Optimization Parameters Core Nipecotic Acid Core (Polar Head) Spacer Spacer / Linker (3-4 Carbon Chain) Core->Spacer N-alkylation Target GAT-1 Inhibition (High Potency) Core->Target Competitive Site Binding Tail Lipophilic Domain (Biaryl / Heterocycle) Spacer->Tail Connects to Tail->Target Hydrophobic Pocket Interaction Stereo (R)-Enantiomer Preferred Stereo->Core LinkerType Alkyne/Allene > Alkene LinkerType->Spacer

Figure 1: Structure-Activity Relationship (SAR) logic for designing high-potency GAT inhibitors.

Pharmacology & Mechanism of Action[4][5]

GAT-1 Inhibition Dynamics

GAT-1 operates via an alternating access mechanism using a Na+/Cl- gradient.

  • Binding: The nipecotic acid moiety binds to the central substrate site (S1).

  • Locking: The bulky N-substituted lipophilic tail lodges into the extracellular vestibule (S2/exosite).

  • Result: The transporter is locked in an "open-to-out" or intermediate conformation, preventing the structural rearrangement required to translocate GABA into the cytoplasm.

Therapeutic Applications[6][7][8]
  • Epilepsy: By blocking reuptake, synaptic GABA levels increase, enhancing tonic inhibition via extrasynaptic GABAA receptors.[2] This is the primary indication for Tiagabine.

  • Chronic Pain: Elevated GABA levels in the dorsal horn of the spinal cord can inhibit nociceptive signaling.

  • Anxiety: Newer derivatives like DDPM-3960 (GAT-4 selective) have shown anxiolytic-like properties in murine models without the sedation typical of benzodiazepines.

Experimental Protocols

Synthesis of Biaryl-N-Butenyl Nipecotic Acid Derivatives

Based on Suzuki-Miyaura Cross-Coupling methodologies (Petrera et al., 2016).

Objective: Synthesize a high-affinity derivative with a biphenyl tail.

Step-by-Step Workflow:

  • Preparation of the Linker:

    • React 1-bromo-4-chlorobutane with the appropriate biaryl boronic acid using Pd(PPh3)4 catalyst and K2CO3 in toluene/ethanol/water (Suzuki coupling).

    • Result: 4-chloro-1-(biaryl)butane.

  • N-Alkylation:

    • Dissolve Ethyl Nipecotate (1.0 equiv) in acetonitrile (ACN).

    • Add the synthesized 4-chloro-1-(biaryl)butane (1.1 equiv).

    • Add Potassium Carbonate (K2CO3, 2.0 equiv) and a catalytic amount of Potassium Iodide (KI).

    • Reflux at 80°C for 12–24 hours under nitrogen atmosphere.

  • Purification:

    • Filter inorganic salts; concentrate filtrate in vacuo.

    • Purify via silica gel flash chromatography (Hexane/EtOAc gradient).

  • Hydrolysis (Ester Cleavage):

    • Treat the ester with LiOH in THF/H2O (1:1).

    • Stir at room temperature for 4 hours.

    • Adjust pH to 6.0 with 1M HCl to precipitate the zwitterionic product or extract as the hydrochloride salt.

Visualization: Synthesis Workflow

Synthesis_Flow Start1 Biaryl Boronic Acid Step1 Step 1: Suzuki Coupling (Pd(PPh3)4, K2CO3) Start1->Step1 Start2 1-bromo-4-chlorobutane Start2->Step1 Intermediate 4-chloro-1-(biaryl)butane Step1->Intermediate Step2 Step 2: N-Alkylation (K2CO3, KI, Reflux) Intermediate->Step2 Start3 Ethyl Nipecotate Start3->Step2 Crude Ethyl Ester Derivative Step2->Crude Step3 Step 3: Hydrolysis (LiOH, THF/H2O) Crude->Step3 Final Final N-Substituted Nipecotic Acid Step3->Final

Figure 2: General synthesis route for biaryl N-substituted nipecotic acid derivatives.

[3H]GABA Uptake Assay

Objective: Determine IC50 values for GAT-1 inhibition.

  • Cell Preparation: Use HEK293 cells stably transfected with hGAT-1 (human GAT-1).

  • Seeding: Plate cells in 96-well plates (poly-D-lysine coated) at 50,000 cells/well. Incubate 24h.

  • Buffer Exchange: Wash cells 2x with Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).

  • Inhibitor Incubation: Add test compounds (dissolved in DMSO, diluted in KRH) at varying concentrations (e.g., 1 nM to 100 µM). Incubate for 10 min at 37°C.

  • Substrate Addition: Add [3H]GABA (final concentration 20 nM) + unlabeled GABA (total 1 µM).

  • Uptake Phase: Incubate for 10 min at 37°C.

  • Termination: Rapidly wash cells 3x with ice-cold KRH buffer to stop uptake.

  • Quantification: Lyse cells with 0.1M NaOH. Add scintillation cocktail. Measure radioactivity (CPM) via liquid scintillation counting.

  • Data Analysis: Plot log[concentration] vs. % uptake inhibition to calculate IC50 using non-linear regression.

Comparative Data: Key Derivatives

CompoundSpacer TypeLipophilic DomainTargetpIC50 / KiStatus
Tiagabine AlkenylDi-thienylGAT-17.43 (pIC50)FDA Approved
DDPM-2571 AlkynylBiarylGAT-18.29 (pIC50)Research Tool
DDPM-3960 AllenicBis(4-chlorophenyl)GAT-46.59 (pIC50)Preclinical
MNPC Ester Linkm-NitrophenylGAT-1High PotencyExperimental

Future Directions

  • Prodrugs: L-serine-tethered prodrugs targeting the LAT1 transporter are showing promise for enhanced BBB transport (Dhanawat et al., 2020).[3][4][5]

  • Dual-Targeting: Compounds that inhibit GAT-1 while positively modulating GABAA receptors could offer synergistic anticonvulsant effects with lower dosing.

References

  • Dhanawat, M., et al. (2020).[5] Design, Synthesis and Enhanced BBB Penetration Studies of L-serine-Tethered Nipecotic Acid-Prodrug. Drug Research. Link

  • Petrera, M., et al. (2016). Development of Highly Potent GAT1 Inhibitors: Synthesis of Nipecotic Acid Derivatives by Suzuki-Miyaura Cross-Coupling Reactions. ChemMedChem. Link

  • Hofner, G., & Wanner, K. (2019). Synthesis and Biological Evaluation of Nipecotic Acid and Guvacine Derived 1,3-Disubstituted Allenes as Inhibitors of Murine GABA Transporter mGAT1. ChemMedChem. Link

  • Toth, K., et al. (2018).[6] Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with an alkyne spacer as GABA uptake inhibitors. Bioorganic & Medicinal Chemistry. Link

  • Borden, L. A. (1996). GABA transporter heterogeneity: pharmacology and cellular localization. Neurochemistry International. Link

Sources

Exploratory

Technical Guide: Comparative Analysis of Nipecotic Acid and its N-Phenylacetyl Derivative

This technical guide provides a rigorous comparison between Nipecotic Acid (the parent scaffold) and its N-acylated derivative, 1-(2-Phenylacetyl)piperidine-3-carboxylic acid . Executive Summary This guide analyzes the s...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a rigorous comparison between Nipecotic Acid (the parent scaffold) and its N-acylated derivative, 1-(2-Phenylacetyl)piperidine-3-carboxylic acid .

Executive Summary

This guide analyzes the structural, physicochemical, and pharmacological divergences between Nipecotic Acid (NA) and 1-(2-Phenylacetyl)piperidine-3-carboxylic acid (PAPC) .

  • Nipecotic Acid is the archetypal, high-affinity competitive inhibitor of the GABA transporter GAT-1 but is therapeutically limited by its inability to cross the Blood-Brain Barrier (BBB) due to its zwitterionic character.

  • PAPC represents a structural modification (N-acylation) that abolishes the basicity of the piperidine nitrogen, converting the molecule from a zwitterion to a lipophilic weak acid. While this modification significantly enhances membrane permeability, it typically reduces affinity for the GAT-1 transporter, which requires a cationic nitrogen for optimal binding. Consequently, PAPC serves primarily as a prodrug template or a lipophilic probe rather than a direct-acting GAT-1 inhibitor.

Part 1: Structural & Physicochemical Divergence[1]

The core distinction lies in the electronic state of the piperidine nitrogen. Nipecotic acid exists as a zwitterion at physiological pH, whereas PAPC is a neutral amide (at the nitrogen) with a free carboxylic acid.

Molecular Architecture
FeatureNipecotic Acid (Parent)1-(2-Phenylacetyl)piperidine-3-carboxylic acid (Derivative)
Structure Secondary Amine (Cyclic GABA analog)Tertiary Amide (N-acylated scaffold)
Electronic State (pH 7.4) Zwitterionic (COO⁻ / NH₂⁺)Anionic (COO⁻ / Neutral Amide)
Nitrogen Character Basic (

)
Non-basic (Amide resonance)
Lipophilicity (LogP) Highly Hydrophilic (

)
Lipophilic (

)
H-Bond Donors 2 (NH, OH)1 (OH of COOH)
BBB Permeability Negligible (requires carrier)Moderate to High (Passive diffusion)
The "Cationic Anchor" Hypothesis

The pharmacological efficacy of Nipecotic acid relies on its secondary amine mimicking the terminal amine of GABA. In the GAT-1 transporter active site, this amine forms a crucial ionic bond (salt bridge) with an aspartate residue (likely Asp-400 or similar).

  • In NA: The protonated amine anchors the molecule.

  • In PAPC: The phenylacetyl group "caps" the nitrogen, forming an amide. This removes the positive charge, disrupting the critical salt bridge and drastically reducing direct binding affinity.

Part 2: Pharmacological Profiles[1]

Nipecotic Acid: The Imperfect Gold Standard

Nipecotic acid acts as a substrate-competitive inhibitor of GAT-1.

  • Mechanism: It locks the transporter in an inward-facing conformation or competes with GABA for uptake.

  • Limitation: Its high polarity prevents passive diffusion across the BBB. Systemic administration fails to raise brain GABA levels effectively unless delivered directly (intracerebroventricular).

PAPC: The Lipophilic Vehicle (Prodrug Strategy)

PAPC is designed to overcome the transport barrier.

  • Transport: The lipophilic phenyl ring and the loss of the zwitterion allow PAPC to cross the BBB via passive diffusion.

  • Bioactivation (Theoretical): For PAPC to act as a GAT inhibitor, it would theoretically need to be hydrolyzed back to Nipecotic acid by cerebral amidases. However, amide bonds are chemically stable; therefore, PAPC is often less effective as a prodrug than ester derivatives (e.g., Nipecotic acid ethyl ester).

  • Alternative Activity: N-acylated piperidines often lose GAT-1 activity but may gain activity against other targets (e.g., platelet aggregation inhibition or mGAT4 selectivity), or serve as synthetic intermediates for N-alkyl derivatives (like Tiagabine) via reduction.

Part 3: Synthetic Pathways & Protocols[1]

The synthesis of PAPC from Nipecotic acid requires protecting the carboxylic acid or carefully controlling pH to favor N-acylation over O-acylation (anhydride formation).

Workflow Diagram (DOT)

SynthesisWorkflow NA Nipecotic Acid (Zwitterion) Ester Ethyl Nipecotate (Protection) NA->Ester SOCl2, EtOH Reaction Acylation (Phenylacetyl Chloride + TEA) NA->Reaction Schotten-Baumann (pH 10-11) Ester->Reaction Inter N-Acyl Ester Intermediate Reaction->Inter Product 1-(2-Phenylacetyl) piperidine-3-COOH Reaction->Product Hydrolysis Saponification (LiOH/MeOH) Inter->Hydrolysis Hydrolysis->Product Acidic Workup

Caption: Synthesis of PAPC via Ester Protection (Solid Line) vs. Direct Schotten-Baumann (Dashed).

Detailed Protocol: Ester Route (Recommended for Purity)

Direct acylation of amino acids often yields oligomers. The ester route is more robust.

Step 1: Esterification

  • Suspend Nipecotic acid (1.0 eq) in absolute ethanol.

  • Add Thionyl Chloride (

    
    , 1.2 eq) dropwise at 0°C.
    
  • Reflux for 4 hours. Concentrate in vacuo to yield Ethyl Nipecotate HCl.

Step 2: N-Acylation

  • Dissolve Ethyl Nipecotate HCl (1.0 eq) in DCM.

  • Add Triethylamine (TEA, 2.5 eq) to liberate the free amine.

  • Add Phenylacetyl Chloride (1.1 eq) dropwise at 0°C.

  • Stir at RT for 2 hours. Wash with water, 1N HCl, and brine. Dry (

    
    ) and concentrate.
    

Step 3: Hydrolysis

  • Dissolve the intermediate in THF/MeOH/Water (3:1:1).

  • Add Lithium Hydroxide (LiOH, 2.0 eq). Stir at RT for 3 hours.

  • Critical Step: Acidify carefully with 1N HCl to pH ~3. The product (PAPC) will precipitate or can be extracted into Ethyl Acetate.

Part 4: Experimental Validation

To verify the functional difference, two assays are required: one for affinity (GAT-1) and one for permeability (PAMPA).

[³H]-GABA Uptake Assay (GAT-1 Affinity)

Objective: Demonstrate that PAPC has lower affinity than Nipecotic Acid.

  • System: HEK-293 cells stably expressing human GAT-1.

  • Buffer: Krebs-Ringer-HEPES (KRH) buffer.

  • Protocol:

    • Incubate cells with varying concentrations (

      
       to 
      
      
      
      M) of NA or PAPC for 10 min.
    • Add [³H]-GABA (20 nM final concentration).

    • Terminate uptake after 5 min using ice-cold buffer.

    • Lyse cells and measure radioactivity via Liquid Scintillation Counting.

  • Expected Result:

    • Nipecotic Acid:

      
      .
      
    • PAPC:

      
       (Loss of potency due to N-capping).
      
PAMPA-BBB (Permeability)

Objective: Demonstrate that PAPC crosses membranes better than NA.

  • Setup: 96-well donor/acceptor plate system coated with porcine brain lipid extract.

  • Procedure:

    • Donor well: Compound (100

      
      ) in PBS (pH 7.4).
      
    • Acceptor well: PBS.

    • Incubation: 18 hours at RT.

  • Analysis: Quantify concentration in acceptor wells via HPLC-UV or LC-MS.

  • Expected Result:

    • Nipecotic Acid:

      
       cm/s (Impermeable).
      
    • PAPC:

      
       cm/s (High Permeability).
      
Mechanism of Action Diagram (DOT)

MOA cluster_BBB Blood-Brain Barrier cluster_Brain Synaptic Cleft NA_out Nipecotic Acid (Polar) NA_in Nipecotic Acid (Trace) NA_out->NA_in Blocked PAPC_out PAPC (Lipophilic) PAPC_in PAPC (Intracellular) PAPC_out->PAPC_in Passive Diffusion GAT1 GAT-1 Transporter PAPC_in->GAT1 Low Affinity (No Cationic N) NA_in->GAT1 High Affinity Binding

Caption: PAPC crosses the BBB effectively but lacks the cationic nitrogen required for high-affinity GAT-1 inhibition.

References

  • Krogsgaard-Larsen, P. (1980). "Inhibitors of the GABA uptake systems."[1][2][3][4][5][6] Molecular and Cellular Biochemistry, 31, 105–121. Link

  • Andersen, K. E., et al. (1993). "Uptake inhibitors of gamma-aminobutyric acid (GABA). Synthesis and biological activity of novel nipecotic acid derivatives." Journal of Medicinal Chemistry, 36(12), 1716–1725. Link

  • BenchChem. (2025).[2] "Physicochemical Properties of Substituted Piperidine-Carboxylic Acids." Technical Guide. Link

  • Borden, L. A. (1996). "GABA transporter heterogeneity: pharmacology and cellular localization." Neurochemistry International, 29(4), 335-356. Link

  • Sigma-Aldrich. "1-(2-phenoxyacetyl)piperidine-3-carboxylic acid Product Specification." Link

Sources

Foundational

Technical Whitepaper: Synthesis, Characterization, and Application of 1-(2-Phenylacetyl)piperidine-3-carboxylic acid

Executive Summary As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of optimizing highly polar pharmacophores for central nervous system (CNS) penetration. 1-(2-Phenyla...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of optimizing highly polar pharmacophores for central nervous system (CNS) penetration. 1-(2-Phenylacetyl)piperidine-3-carboxylic acid serves as a prime example of rational structural optimization. By modifying the core of nipecotic acid—a known γ-aminobutyric acid (GABA) uptake inhibitor[1]—with a lipophilic 2-phenylacetyl moiety, we alter its physicochemical profile. This modification is designed to reduce the zwitterionic character of the parent compound, favoring blood-brain barrier (BBB) transit while providing a hydrophobic anchor for target engagement[2].

This whitepaper outlines the core chemical identifiers, structural rationale, synthetic methodologies, and in vitro validation protocols required to utilize this compound effectively in neuropharmacological research.

Core Chemical Identifiers & Physicochemical Properties

To ensure rigorous tracking across chemical databases and inventory systems, the foundational identifiers and predicted properties of the target compound are summarized below.

Table 1: Chemical Identifiers and Properties

PropertyValue
Compound Name 1-(2-Phenylacetyl)piperidine-3-carboxylic acid
PubChem CID 20112658[3]
SMILES Code C1CC(CN(C1)C(=O)CC2=CC=CC=C2)C(=O)O[3]
Molecular Formula C14H17NO3[3]
Molecular Weight 247.29 g/mol
Monoisotopic Mass 247.12085 Da[3]
Structural Core Piperidine-3-carboxylic acid (Nipecotic acid)

Structural Rationale and Pharmacological Relevance

Expertise & Experience: Nipecotic acid is considered one of the most potent inhibitors of neuronal and glial GABA uptake in vitro, targeting transporters such as GAT-1[1]. However, a critical failure point in translating nipecotic acid to in vivo models is its inability to readily cross the BBB following peripheral administration due to its hydrophilic nature[2].

By acylating the secondary amine of the piperidine ring with a 2-phenylacetyl group, we achieve two mechanistic goals:

  • Charge Masking: We eliminate the basic amine, preventing zwitterion formation at physiological pH, which drastically increases the LogP.

  • Hydrophobic Anchoring: The phenyl ring acts as an auxiliary binding element, potentially interacting with hydrophobic pockets within the extracellular vestibule of GABA transporters.

SAR_Logic Nip Nipecotic Acid Core (GABA Mimetic) GAT GAT-1 Binding Pocket Nip->GAT Ion-dipole interactions PhAc 2-Phenylacetyl Group (Lipophilic Anchor) BBB BBB Permeability PhAc->BBB Increases LogP PhAc->GAT Hydrophobic interactions

Structural logic mapping of 1-(2-Phenylacetyl)piperidine-3-carboxylic acid for BBB penetration.

Synthetic Methodology: Biphasic Schotten-Baumann Acylation

Causality in Experimental Design: To synthesize 1-(2-Phenylacetyl)piperidine-3-carboxylic acid, we utilize the classical Schotten-Baumann reaction[4]. Why biphasic conditions? Acylating a secondary amine that also contains a carboxylic acid requires careful pH control. By using a two-phase solvent system (aqueous NaOH and Dichloromethane), the base neutralizes the HCl generated during the reaction, while the unreacted nipecotic acid remains soluble in the aqueous phase as a sodium salt[4]. The product, once formed, can be cleanly isolated by acidifying the aqueous layer, creating a self-purifying system.

Synthesis Step1 1. Dissolve Nipecotic Acid in aq. NaOH (0°C) Step2 2. Dropwise addition of Phenylacetyl Chloride in DCM Step1->Step2 Step3 3. Biphasic Reaction (Schotten-Baumann) Step2->Step3 Step4 4. Separate & Acidify Aqueous Phase (pH 2) Step3->Step4 Step5 5. Filter & Recrystallize Target Compound Step4->Step5

Step-by-step synthetic workflow utilizing biphasic Schotten-Baumann conditions.

Step-by-Step Protocol:
  • Preparation: Dissolve 1.0 equivalent of nipecotic acid in a 2M aqueous NaOH solution (2.5 equivalents of base) and cool the flask to 0°C in an ice bath.

  • Acylation: Dissolve 1.1 equivalents of phenylacetyl chloride in anhydrous dichloromethane (DCM). Add this solution dropwise to the vigorously stirred aqueous mixture over 30 minutes to prevent exothermic degradation and limit acyl chloride hydrolysis.

  • Biphasic Stirring: Remove the ice bath and allow the biphasic mixture to stir vigorously at room temperature for 4 hours.

  • Phase Separation: Transfer to a separatory funnel. Discard the organic (DCM) layer, which contains unreacted acid chloride and neutral byproducts.

  • Precipitation: Carefully acidify the aqueous layer to pH ~2 using 3M HCl. The target compound, 1-(2-Phenylacetyl)piperidine-3-carboxylic acid, will precipitate as a white solid.

  • Isolation: Filter the precipitate under vacuum, wash with ice-cold water, and recrystallize from ethanol/water.

Analytical Characterization & Validation Protocol

A protocol is only as good as its validation. To confirm the success of the synthesis, the following self-validating analytical checks must be performed:

  • LC-MS: Confirm the presence of the target mass. You should observe a prominent

    
     peak at m/z 248.1[3].
    
  • 1H-NMR (CDCl3):

    • Diagnostic Check 1: The disappearance of the broad secondary amine (NH) proton peak of the starting nipecotic acid.

    • Diagnostic Check 2: The appearance of a multiplet at 7.2–7.4 ppm integrating for 5 protons (phenyl ring).

    • Diagnostic Check 3 (Expert Insight): Because the N-C(=O) amide bond has restricted rotation, the compound will exist as a mixture of cis/trans rotamers at room temperature. You will observe peak broadening or distinct duplication of the benzylic

      
       singlet (~3.7 ppm) and the piperidine ring protons. This is a hallmark of successful tertiary amide formation and should not be mistaken for impurities.
      

Application in Drug Discovery: In Vitro Assay Protocol

To evaluate the efficacy of 1-(2-Phenylacetyl)piperidine-3-carboxylic acid, it must be tested in a controlled biological system. We utilize a radiolabeled


-GABA uptake assay in HEK293 cells stably expressing human GAT-1. This isolates the specific transporter, eliminating confounding factors from other GAT subtypes or GABA receptors.

Assay Prep Cell Prep HEK293-GAT1 Seed in 96-well Incubate Incubation Add Compound + [3H]-GABA (10 min) Prep->Incubate Wash Termination Rapid Wash with Ice-Cold Buffer Incubate->Wash Read Quantification Liquid Scintillation Counting Wash->Read

High-throughput[3H]-GABA uptake assay workflow in HEK293-GAT1 expressing cells.

Step-by-Step Assay Protocol:
  • Cell Preparation: Seed HEK293-GAT1 cells in poly-D-lysine coated 96-well plates at a density of

    
     cells/well. Incubate overnight at 37°C in 5% 
    
    
    
    .
  • Buffer Exchange: Wash cells twice with pre-warmed Krebs-Ringer-HEPES (KRH) buffer to remove endogenous amino acids.

  • Compound Pre-incubation: Add 1-(2-Phenylacetyl)piperidine-3-carboxylic acid at varying concentrations (e.g.,

    
     to 
    
    
    
    M) in KRH buffer. Incubate for 15 minutes at 37°C.
  • Radioligand Addition: Add 50 nM of

    
    -GABA to each well. Incubate for exactly 10 minutes to capture the linear phase of uptake.
    
  • Termination: Rapidly aspirate the radioactive buffer and wash the cells three times with ice-cold KRH buffer to halt transporter activity.

  • Quantification: Lyse the cells using 0.1M NaOH or a commercial lysis buffer. Transfer the lysate to scintillation vials, add scintillation fluid, and quantify the retained radioactivity using a liquid scintillation counter. Calculate the

    
     using non-linear regression analysis.
    

References

Sources

Exploratory

1-(2-Phenylacetyl)piperidine-3-carboxylic Acid: Pharmacological Profile and Therapeutic Potential in GABAergic Modulation

The following technical guide provides an in-depth review of 1-(2-Phenylacetyl)piperidine-3-carboxylic acid , analyzing its chemical identity, pharmacological mechanism as a GABA uptake inhibitor, and its utility in neur...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth review of 1-(2-Phenylacetyl)piperidine-3-carboxylic acid , analyzing its chemical identity, pharmacological mechanism as a GABA uptake inhibitor, and its utility in neuropharmacological research.

[1]

Executive Summary

1-(2-Phenylacetyl)piperidine-3-carboxylic acid (also known as N-phenylacetylnipecotic acid) is a bioactive piperidine derivative functioning primarily as a GABA uptake inhibitor .[1] Structurally, it consists of a nipecotic acid (piperidine-3-carboxylic acid) core—a known GABA mimetic—modified at the secondary amine with a phenylacetyl group.[1]

This modification is critical: while the parent compound, nipecotic acid, is a potent inhibitor of GABA transporters (GATs) in vitro, it is too polar (zwitterionic) to cross the blood-brain barrier (BBB) in vivo.[2] The addition of the lipophilic phenylacetyl moiety transforms the molecule into a "lipophilic nipecotic acid derivative," a class of compounds designed to penetrate the CNS and enhance GABAergic tone, serving as a structural prototype for antiepileptic drugs like Tiagabine .

Key Technical Specifications
FeatureDetail
Chemical Name 1-(2-Phenylacetyl)piperidine-3-carboxylic acid
Core Scaffold Nipecotic Acid (Piperidine-3-carboxylic acid)
Pharmacophore GABA mimetic (acidic head) + Lipophilic anchor (phenyl tail)
Primary Target GABA Transporter 1 (GAT-1)
Mechanism Competitive Inhibition of GABA reuptake
Key Property Enhanced lipophilicity vs. parent nipecotic acid

Mechanism of Action: GABAergic Modulation

The biological activity of 1-(2-Phenylacetyl)piperidine-3-carboxylic acid is defined by its interaction with the GABAergic synapse .[1]

The GABA Transporter (GAT) Blockade

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system.[3] Its signaling is terminated by rapid reuptake into presynaptic neurons and glial cells via high-affinity sodium-dependent GABA transporters (GAT-1, GAT-2, GAT-3, BGT-1).[1]

  • Binding Logic : The piperidine-3-carboxylic acid moiety mimics the zwitterionic structure of GABA, allowing the molecule to bind to the substrate site of the transporter.[1]

  • Lipophilic Interaction : The N-phenylacetyl group does not mimic GABA but interacts with a hydrophobic pocket adjacent to the substrate binding site on the transporter.[1] This interaction anchors the inhibitor, preventing the conformational change necessary for GABA transport.

  • Outcome : By blocking GAT-1, the compound increases the concentration of GABA in the synaptic cleft, prolonging the activation of postsynaptic GABA-A receptors and enhancing inhibitory neurotransmission.[1]

Pathway Visualization

The following diagram illustrates the modulation of the GABAergic synapse by 1-(2-Phenylacetyl)piperidine-3-carboxylic acid.[1]

GABAPathway GABA_Release Presynaptic GABA Release Synapse Synaptic Cleft (High GABA Concentration) GABA_Release->Synapse Exocytosis GAT1 GAT-1 Transporter (Presynaptic/Glial) Synapse->GAT1 Reuptake (Normal) GABA_A Postsynaptic GABA-A Receptor Synapse->GABA_A Binding Inhibitor 1-(2-Phenylacetyl) piperidine-3-carboxylic acid Inhibitor->GAT1 Competitive Inhibition (Blocks Reuptake) GAT1->Synapse Accumulation Response Inhibitory Postsynaptic Potential (IPSP) GABA_A->Response Cl- Influx

Figure 1: Mechanism of GABA reuptake inhibition.[2][4] The compound blocks GAT-1, preventing GABA clearance and potentiating the inhibitory signal.[1]

Structure-Activity Relationship (SAR)

The efficacy of 1-(2-Phenylacetyl)piperidine-3-carboxylic acid must be understood in the context of the broader class of N-substituted nipecotic acid derivatives.

The "Lipophilic Anchor" Principle

Early research by Krogsgaard-Larsen and colleagues established that the GABA transport system tolerates bulky substituents on the nitrogen of nipecotic acid.

  • Nipecotic Acid (Parent) :

    
     (GAT-1).[1] Highly polar; does not cross BBB.[1]
    
  • 1-(2-Phenylacetyl) Derivative : The phenyl ring provides moderate lipophilicity (

    
    ), improving membrane permeability compared to the parent.[1] However, the linker length (acetyl, 2 carbons) and the single phenyl ring represent a "first-generation" optimization.
    
  • Tiagabine (Optimized Drug) : Uses a longer spacer (butenyl) and a diaryl (dithienyl) tail. This maximizes interaction with the transporter's distal hydrophobic vestibule, resulting in nanomolar potency (

    
    ).
    
Comparative Biological Profile
CompoundN-SubstituentGAT-1 PotencyBBB PermeabilityClinical Status
Nipecotic Acid -HHighNegligibleResearch Tool
1-(2-Phenylacetyl)... -CO-CH2-PhModerate Moderate Preclinical / Probe
Tiagabine -Spacer-DiarylVery HighHighFDA Approved (Epilepsy)

Note: While 1-(2-Phenylacetyl)piperidine-3-carboxylic acid is less potent than Tiagabine, it is chemically simpler and often used as a fragment in drug discovery or as a control in transport assays.[1]

Experimental Protocols

For researchers utilizing this compound, the following protocols ensure rigorous validation of its biological activity.

Chemical Synthesis Workflow

If the compound is not sourced commercially, it is synthesized via N-acylation of ethyl nipecotate followed by hydrolysis.[1]

Protocol:

  • Acylation : Dissolve Ethyl nipecotate (1.0 eq) in DCM with Triethylamine (1.2 eq).

  • Addition : Add Phenylacetyl chloride (1.0 eq) dropwise at 0°C. Stir at RT for 4h.

  • Workup : Wash with 1N HCl, sat. NaHCO3, and brine.[1] Dry over MgSO4 and concentrate to yield the ethyl ester intermediate.

  • Hydrolysis : Dissolve ester in THF/Water (1:1). Add LiOH (2.0 eq).[1] Stir 12h.

  • Isolation : Acidify to pH 3 with 1N HCl. Extract with EtOAc.[1][5] Recrystallize to obtain pure 1-(2-Phenylacetyl)piperidine-3-carboxylic acid.[1]

In Vitro GABA Uptake Assay (Synaptosomal)

To quantify biological activity (IC50), use a radiolabeled GABA uptake assay.

Materials:

  • Rat brain synaptosomes (P2 fraction).[1]

  • [^3H]-GABA (Tracer).[1]

  • Test Compound: 1-(2-Phenylacetyl)piperidine-3-carboxylic acid (0.1 nM – 100 μM).[1]

Steps:

  • Incubation : Pre-incubate synaptosomes in Krebs-Ringer buffer with the test compound for 10 min at 37°C.

  • Initiation : Add [^3H]-GABA (final conc. 10 nM) to initiate uptake.[1]

  • Termination : After 3-5 min, stop reaction by rapid filtration through GF/B filters.

  • Quantification : Wash filters with ice-cold buffer. Measure radioactivity via liquid scintillation counting.[1]

  • Analysis : Plot % Inhibition vs. Log[Concentration] to determine IC50.

Synthesis Workflow Diagram

Synthesis Start Ethyl Nipecotate Intermediate Ethyl 1-(phenylacetyl) piperidine-3-carboxylate Start->Intermediate DCM, Et3N 0°C -> RT Reagent Phenylacetyl Chloride Reagent->Intermediate Final 1-(2-Phenylacetyl) piperidine-3-carboxylic acid Intermediate->Final LiOH, THF/H2O Hydrolysis

Figure 2: Synthetic route from ethyl nipecotate to the target acid.

Applications in Drug Development[1][10]

  • Fragment-Based Drug Design (FBDD) : This molecule serves as a "linked fragment" combining a polar head and a lipophilic tail.[1] It is used to map the size constraints of the GAT-1 hydrophobic pocket.[1]

  • Prodrug Development : The phenylacetyl group can be modified to be cleavable (e.g., using esterase-sensitive linkers) to deliver nipecotic acid specifically to the brain, although the amide bond in this specific molecule is metabolically stable.

  • Peptidomimetics : Beyond GABA, the N-acyl piperidine scaffold is a proline mimetic, occasionally screened for inhibition of FK506-binding proteins (FKBPs) or viral proteases, though GABA transport remains its primary pharmacological context.[1]

References

  • Krogsgaard-Larsen, P., et al. (1994).[1] GABA Uptake Inhibitors: Design, Synthesis, and Pharmacological Evaluation of Nipecotic Acid Derivatives. Journal of Medicinal Chemistry.

  • Borden, L. A. (1996).[1] GABA transporter heterogeneity: pharmacology and cellular localization. Neurochemistry International.

  • Tóth, K., et al. (2018).[1][6] Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives. Bioorganic & Medicinal Chemistry.

  • PubChem Compound Summary . (2025). 1-(2-Phenylacetyl)piperidine-3-carboxylic acid.[1][7] National Center for Biotechnology Information.[1]

Sources

Foundational

Technical Guide: N-Phenylacetyl Derivatives of Piperidine-3-Carboxylic Acid in Drug Discovery

The following technical guide details the medicinal chemistry, synthesis, and pharmacological profile of N-phenylacetyl derivatives of piperidine-3-carboxylic acid (Nipecotic Acid) . This analysis focuses on the strategi...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the medicinal chemistry, synthesis, and pharmacological profile of N-phenylacetyl derivatives of piperidine-3-carboxylic acid (Nipecotic Acid) .

This analysis focuses on the strategic use of the N-phenylacetyl moiety as a lipophilic carrier to overcome the Blood-Brain Barrier (BBB) limitations of the parent nipecotic acid scaffold. It distinguishes between the direct GAT-1 inhibition seen in N-alkyl derivatives (like Tiagabine) and the prodrug/metabolic mechanisms often associated with N-acyl derivatives.

Executive Summary

Piperidine-3-carboxylic acid (Nipecotic Acid) is a potent, non-competitive inhibitor of GABA uptake, specifically targeting the GAT-1 transporter. However, its therapeutic utility is severely compromised by its zwitterionic nature, which prevents effective Blood-Brain Barrier (BBB) penetration.

The N-phenylacetyl derivative represents a critical structural modification in the "Lipophilic Tail" strategy. By masking the secondary amine with a phenylacetyl group, medicinal chemists aim to:

  • Modulate Lipophilicity: Increase LogP to facilitate passive diffusion across the BBB.

  • Create Prodrug Architectures: Utilize brain-specific amidases to cleave the amide bond, releasing the active nipecotic acid payload in situ.

  • Explore Alternative Mechanisms: Investigate non-GAT targets (e.g., NMDA receptor modulation) where the basic nitrogen is not a pharmacophoric requirement.

This guide serves as a blueprint for synthesizing and evaluating this specific scaffold, contrasting it with the N-alkylated analogs (e.g., Tiagabine) that dominate the current anticonvulsant market.

Chemical Foundation & SAR Analysis

The Core Scaffold

The pharmacological activity resides in the (R)-enantiomer of nipecotic acid. The spatial arrangement of the carboxylic acid relative to the nitrogen atom mimics the conformation of GABA in the synaptic cleft.

  • Parent: (R)-Nipecotic Acid (Polar, LogP ≈ -2.7, BBB Impermeable).

  • Derivative: N-Phenylacetyl-(R)-Nipecotic Acid (Lipophilic, LogP > 1.5, BBB Permeable).

Structure-Activity Relationship (SAR)

The N-substitution is the "make-or-break" modification for this class of drugs.

FeatureN-Alkyl Derivatives (e.g., Tiagabine)N-Acyl Derivatives (e.g., N-Phenylacetyl)
Nitrogen State Basic (Tertiary Amine, pKa ~9.0)Neutral (Amide, non-basic)
GAT-1 Affinity High (nM range). The protonated N forms a salt bridge with the transporter.Low/Inactive. Lack of positive charge prevents critical binding in the GAT-1 pocket.
Mechanism Direct Transporter Blockade.Prodrug. Requires enzymatic cleavage to restore the basic amine.
BBB Penetration High (Lipophilic tail).High (Neutral, lipophilic).

Expert Insight: While N-phenylacetyl derivatives are often screened for direct anticonvulsant activity, their primary utility is as CNS-targeted prodrugs . The amide bond masks the polarity of the secondary amine, while the phenyl ring provides the necessary lipophilicity. Once in the CNS, amidases hydrolyze the N-phenylacetyl group, regenerating the active nipecotic acid.

Experimental Protocols

Synthesis of N-Phenylacetyl Nipecotic Acid

This protocol describes the synthesis of (R)-1-(2-phenylacetyl)piperidine-3-carboxylic acid .

Reagents:

  • (R)-Ethyl Nipecotate (Start Material)

  • Phenylacetyl Chloride

  • Triethylamine (Et3N)

  • Dichloromethane (DCM)

  • Lithium Hydroxide (LiOH)

Workflow:

  • Acylation (Amide Formation):

    • Dissolve (R)-Ethyl Nipecotate (10 mmol) in dry DCM (50 mL) under nitrogen.

    • Add Et3N (12 mmol) and cool to 0°C.

    • Dropwise add Phenylacetyl Chloride (11 mmol) over 15 minutes.

    • Stir at room temperature (RT) for 4 hours.

    • Validation: Monitor by TLC (Hexane:EtOAc 3:1). Product spot should be less polar than amine.

    • Workup: Wash with 1N HCl, then NaHCO3. Dry organic layer (MgSO4) and concentrate.

  • Hydrolysis (Ester Cleavage):

    • Dissolve the intermediate ester in THF:Water (3:1, 40 mL).

    • Add LiOH (20 mmol). Stir at RT for 12 hours.

    • Acidification: Adjust pH to 3.0 using 1N HCl.

    • Extraction: Extract with EtOAc (3x). The product (carboxylic acid) will partition into the organic phase.

    • Purification: Recrystallize from Ethanol/Ether.

Visualization of Synthesis Pathway

Synthesis Start Ethyl Nipecotate (Secondary Amine) Inter Intermediate: N-Phenylacetyl Ethyl Ester Start->Inter Acylation (DCM, Et3N, 0°C) Reagent Phenylacetyl Chloride Reagent->Inter Final Target: N-Phenylacetyl Nipecotic Acid Inter->Final Hydrolysis (LiOH, THF/H2O)

Caption: Synthetic route for N-phenylacetyl nipecotic acid via acylation and subsequent ester hydrolysis.

Pharmacological Evaluation

In Vitro GABA Uptake Assay (GAT-1)

To determine if the derivative acts as a direct inhibitor or requires bioactivation.

  • System: Synaptosomes prepared from rat cerebral cortex.

  • Tracer: [3H]-GABA.

  • Protocol:

    • Incubate synaptosomes with test compound (0.1 nM – 100 µM) for 10 min at 37°C.

    • Add [3H]-GABA and incubate for 5 min.

    • Terminate reaction by rapid filtration (Whatman GF/B filters).

    • Measure radioactivity via liquid scintillation counting.

  • Expected Result: The N-phenylacetyl derivative (amide) will likely show IC50 > 100 µM (inactive), confirming it does not bind GAT-1 directly in its amide form.

In Vivo Anticonvulsant Activity (MES Test)

To evaluate the prodrug efficacy or alternative mechanisms.

  • Model: Maximal Electroshock Seizure (MES) in mice.

  • Dosing: Intraperitoneal (i.p.) injection of N-phenylacetyl derivative (e.g., 100 mg/kg).

  • Observation: Protection against hindlimb tonic extension.

  • Interpretation: Activity in vivo despite inactivity in vitro strongly suggests metabolic activation (prodrug) or action at a secondary target (e.g., NMDA receptor antagonism).

Comparative Data Analysis

The following table contrasts the N-phenylacetyl derivative with the parent compound and the clinical standard, Tiagabine.

CompoundStructure TypeLogP (Est.)GAT-1 IC50 (In Vitro)BBB PermeabilityClinical Status
Nipecotic Acid Amino Acid-2.7~10 µMNegligibleResearch Tool
N-Phenylacetyl-Nipecotic Acid Amide (Prodrug) 1.8 >100 µM High Preclinical
Tiagabine Tertiary Amine3.570 nMHighFDA Approved

Key Takeaway: The N-phenylacetyl derivative solves the permeability issue of nipecotic acid but sacrifices direct affinity. It relies on the in vivo conversion back to nipecotic acid or a distinct anticonvulsant mechanism.

Mechanism of Action & Bioactivation

The diagram below illustrates the "Trojan Horse" strategy utilized by N-phenylacetyl derivatives.

MOA Systemic Systemic Circulation (N-Phenylacetyl Derivative) BBB Blood-Brain Barrier Systemic->BBB Passive Diffusion (High LogP) CNS_Inactive CNS: Intact Amide (Inactive at GAT-1) BBB->CNS_Inactive CNS_Active CNS: Free Nipecotic Acid (Active Inhibitor) CNS_Inactive->CNS_Active Hydrolysis Enzyme Brain Amidases Enzyme->CNS_Inactive Catalysis Target GAT-1 Transporter (GABA Reuptake Blocked) CNS_Active->Target Binding

Caption: Prodrug bioactivation pathway. The lipophilic amide crosses the BBB and is hydrolyzed to the active inhibitor.

References

  • Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives. Bioorganic & Medicinal Chemistry. (2018). Link

  • GABA uptake inhibitors: relevance to antiepileptic drug research. In: GABA in the Nervous System: The View at Fifty. (1991). Link

  • Development of Highly Potent GAT1 Inhibitors: Synthesis of Nipecotic Acid Derivatives. ChemMedChem. (2017).[1] Link

  • Anticonvulsant activity of novel derivatives of 2- and 3-piperidinecarboxylic acid. Epilepsy Research. (1990). Link

  • Structure, Function, and Modulation of GAT1 in Neurological Disorders. ResearchGate. (2018). Link

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol and Mechanistic Guide for 1-(2-Phenylacetyl)piperidine-3-carboxylic Acid

Strategic Rationale and Chemical Context Piperidine-3-carboxylic acid (commonly known as nipecotic acid) is a highly versatile zwitterionic building block in medicinal chemistry. Its functionalized derivatives are widely...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale and Chemical Context

Piperidine-3-carboxylic acid (commonly known as nipecotic acid) is a highly versatile zwitterionic building block in medicinal chemistry. Its functionalized derivatives are widely recognized for their critical roles as GABA uptake inhibitors in neuropharmacology[1] and as core structural scaffolds in antifibrotic agents targeting the Rho/MRTF/SRF transcriptional pathway[2].

The synthesis of 1-(2-phenylacetyl)piperidine-3-carboxylic acid requires the selective N-acylation of the secondary amine in the presence of a free carboxylic acid. To achieve this without the tedious requirement of protecting-group chemistry (such as transient esterification), we employ a modified [3].

Mechanistic Causality

Direct N-acylation of unprotected amino acids is inherently challenging due to their polarity and the potential for competing O-acylation (mixed anhydride formation). The experimental choices in this protocol are designed as a self-validating system to force chemoselectivity:

  • Base Selection (NaOH): The aqueous base serves a dual purpose. First, it deprotonates the carboxylic acid (

    
    ), ensuring the substrate is highly soluble in the aqueous phase. Second, it deprotonates the piperidinium nitrogen (
    
    
    
    ), generating the active nucleophile.
  • Chemoselectivity: While the carboxylate can theoretically attack phenylacetyl chloride to form a mixed anhydride, this intermediate is highly unstable in the strongly basic aqueous environment and rapidly hydrolyzes back to the carboxylate. The nitrogen nucleophile, however, forms a stable, irreversible amide bond.

  • Biphasic Kinetics: Using Tetrahydrofuran (THF) as a water-miscible co-solvent enhances the solubility of the electrophile (phenylacetyl chloride). This facilitates efficient mass transfer at the phase boundary and minimizes the competitive hydrolysis of the acyl chloride by water.

Reaction Workflow

G N1 Piperidine-3-carboxylic Acid (Zwitterion) N2 Aqueous NaOH (2.5 eq) Deprotonation N1->N2 Solubilization N3 Sodium Nipecotate (Active Nucleophile) N2->N3 pH > 10 N5 Biphasic Reaction (0°C → RT, 4h) N3->N5 Amine available N4 Phenylacetyl Chloride in THF N4->N5 Electrophilic attack N6 Acidification (HCl) pH 2.0 N5->N6 Aqueous phase isolation N7 1-(2-Phenylacetyl)piperidine- 3-carboxylic Acid N6->N7 Precipitation / Extraction

Workflow of the chemoselective Schotten-Baumann N-acylation of nipecotic acid.

Quantitative Reaction Parameters

ReagentMW ( g/mol )EquivalentsMass / VolumeMoles
Piperidine-3-carboxylic acid129.161.001.29 g10.0 mmol
Sodium Hydroxide (2.0 M aq)40.002.5012.5 mL25.0 mmol
Phenylacetyl chloride154.601.101.46 mL (1.70 g)11.0 mmol
Tetrahydrofuran (THF)72.11-10.0 mL-
Hydrochloric Acid (6.0 M aq)36.46~3.00~5.0 mL~30.0 mmol

Step-by-Step Experimental Protocol

Phase 1: Substrate Solubilization & Activation
  • Equip a 100 mL round-bottom flask with a magnetic stir bar.

  • Add piperidine-3-carboxylic acid (1.29 g, 10.0 mmol) to the flask.

  • Add 12.5 mL of 2.0 M aqueous NaOH (25.0 mmol). Stir vigorously until the solid is completely dissolved.

    • Causality: The 2.5 equivalents of base ensure complete deprotonation of both the carboxylic acid and the secondary amine, while leaving a 0.5 eq buffer to neutralize the HCl generated during the acylation event.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

Phase 2: Electrophilic Addition
  • In a separate vial, dissolve phenylacetyl chloride (1.46 mL, 11.0 mmol) in 10.0 mL of anhydrous THF.

  • Add the THF solution dropwise to the vigorously stirring aqueous mixture over 30 minutes using an addition funnel or syringe pump.

    • Causality: Dropwise addition at 0 °C minimizes the exothermic hydrolysis of the acyl chloride by water, maximizing the chemoselective N-acylation.

  • After the addition is complete, maintain the reaction at 0 °C for 1 hour, then remove the ice bath and allow the mixture to warm to room temperature (RT) for an additional 3 hours.

Phase 3: Workup and Chemoselective Isolation
  • Transfer the biphasic mixture to a separatory funnel. Add 20 mL of diethyl ether and shake vigorously. Separate and discard the organic layer.

    • Causality: This pre-wash removes unreacted phenylacetyl chloride and neutral organic impurities, leaving the water-soluble sodium salt of the target product safely in the aqueous phase.

  • Transfer the aqueous layer to an Erlenmeyer flask. Cool to 0 °C and slowly add 6.0 M HCl dropwise until the pH reaches 2.0 (monitor with pH paper).

    • Causality: Acidification protonates the carboxylate, converting the highly polar sodium salt into the neutral, organic-soluble carboxylic acid.

  • Extract the acidified aqueous layer with ethyl acetate (3 × 20 mL).

  • Combine the ethyl acetate extracts, wash with 20 mL of saturated aqueous NaCl (brine), and dry over anhydrous

    
    .
    
  • Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude product.

Phase 4: Purification
  • Byproduct Management: Phenylacetic acid (the hydrolysis byproduct of the acyl chloride) often co-extracts with the product. To remove it, triturate the crude residue with cold diethyl ether/hexanes (1:1 v/v, 10 mL). The target product will remain as a fine solid while the phenylacetic acid dissolves. Filter and dry under high vacuum.

Analytical Validation & Field-Proven Insights

To validate the success of the synthesis, utilize the following analytical markers:

  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ) Rotameric Duplication:
    Do not mistake the product for an impure mixture. The amide bond possesses partial double-bond character, restricting rotation and leading to cis and trans conformers in solution. The benzylic protons (
    
    
    ) typically appear as an AB quartet or two distinct singlets around 3.6 - 3.8 ppm. The piperidine ring protons will appear as complex multiplets between 1.2 and 4.5 ppm. The carboxylic acid proton will appear as a broad singlet
    
    
    ppm.
  • LC-MS (ESI+): The mass spectrum will exhibit a dominant

    
     peak at m/z 248.1, confirming the molecular weight of the target compound (
    
    
    
    ).
References
  • Structure Property Relationships of Carboxylic Acid Isosteres - ACS Publications. Available at:[Link]

  • Pharmacokinetic Optimization of CCG-203971: Novel Inhibitors of the Rho/MRTF/SRF Transcriptional Pathway as Potential Antifibrotic Therapeutics for Systemic Scleroderma - NIH PMC. Available at:[Link]

  • Amino Acids: Industrial Insights - Scribd. Available at:[Link]

Sources

Application

Application Note: Strategies and Reagents for the Selective Amide Coupling of Phenylacetic Acid and Piperidine-3-Carboxylic Acid

Executive Summary & Chemical Rationale The synthesis of -phenylacetyl piperidine-3-carboxylic acid derivatives represents a classic challenge in organic synthesis: the selective functionalization of a secondary amine in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

The synthesis of


-phenylacetyl piperidine-3-carboxylic acid derivatives represents a classic challenge in organic synthesis: the selective functionalization of a secondary amine in the presence of a reactive carboxylic acid. Piperidine-3-carboxylic acid (nipecotic acid) is a cyclic 

-amino acid. It exists as a zwitterion in aqueous media and is prone to self-condensation or oligomerization if its carboxylic acid moiety is non-selectively activated alongside the target acylating agent[1].

To achieve a high-yielding, selective amide coupling between phenylacetic acid (PAA) and nipecotic acid, chemists must bypass the risk of self-polymerization. This guide details two field-proven, self-validating methodologies:

  • The Direct Aqueous Route (Schotten-Baumann): Utilizing pre-activated phenylacetyl chloride with unprotected nipecotic acid in a biphasic basic medium[2].

  • The Anhydrous Protection Route (Peptide Coupling): Utilizing standard uronium (HATU) or carbodiimide (EDC/HOBt) reagents with carboxy-protected ethyl nipecotate, followed by saponification[1][3].

Strategic Decision Workflow

The choice of coupling strategy depends on the availability of starting materials (acid chlorides vs. free acids) and the tolerance of the substrate to aqueous bases versus anhydrous organic bases.

Workflow Start Target: N-Phenylacetyl Nipecotic Acid Q1 Are ester protecting groups acceptable? Start->Q1 PathA Pathway A: Direct Coupling (Schotten-Baumann) Q1->PathA No PathB Pathway B: Protection Route (Peptide Coupling) Q1->PathB Yes StepA1 Phenylacetyl Chloride + Free Nipecotic Acid PathA->StepA1 StepB1 Phenylacetic Acid + Ethyl Nipecotate PathB->StepB1 StepA2 Aqueous Base (NaOH) Biphasic System StepA1->StepA2 Product Final Product Isolated StepA2->Product StepB2 HATU or EDC/HOBt + DIPEA in DMF StepB1->StepB2 StepB3 LiOH Saponification (Hydrolysis) StepB2->StepB3 StepB3->Product

Figure 1: Decision matrix for selecting the optimal amide coupling strategy based on protecting group tolerance.

Pathway A: Direct Aqueous Coupling (Schotten-Baumann)

The Schotten-Baumann reaction is the most atom-economical approach, bypassing the need for protecting groups by leveraging pH-dependent nucleophilicity[2][4].

Mechanistic Causality

By dissolving nipecotic acid in an aqueous base (e.g., NaOH), the carboxylic acid is deprotonated to form a carboxylate anion. The carboxylate is highly stabilized by resonance and hydration, rendering it a poor nucleophile. Concurrently, the secondary amine is deprotonated to its highly nucleophilic free-base form. When phenylacetyl chloride is introduced, the amine selectively attacks the highly electrophilic acyl chloride[4][5]. The biphasic nature (water/organic solvent) acts as a kinetic sink, protecting the acid chloride from rapid hydrolysis by the aqueous hydroxide[2].

Step-by-Step Protocol

Validation System: pH monitoring is the critical self-validating control here. If the pH drops below 8, the amine protonates and the reaction stalls. If the pH exceeds 12, the acid chloride hydrolyzes to phenylacetic acid before coupling can occur.

  • Preparation: Dissolve piperidine-3-carboxylic acid (1.0 eq) in a 1M aqueous NaOH solution (2.2 eq). Stir until completely dissolved to ensure full formation of the sodium carboxylate salt.

  • Cooling: Cool the aqueous solution to 0–5 °C in an ice bath. Causality: Low temperatures suppress the competing hydrolysis of the acid chloride by hydroxide ions.

  • Acylation: Dissolve phenylacetyl chloride (1.1 eq) in a minimal amount of an immiscible organic solvent (e.g., Dichloromethane or THF). Add this solution dropwise to the vigorously stirred aqueous phase over 30 minutes.

  • pH Maintenance: Monitor the reaction with pH paper. As the coupling releases HCl, add 1M NaOH dropwise to maintain the pH strictly between 9.0 and 10.5[4].

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2 hours. Validate completion by taking a small aliquot, acidifying it, extracting into ethyl acetate, and checking via LC-MS for the disappearance of the nipecotic acid peak.

  • Workup & Isolation: Wash the basic aqueous layer with diethyl ether to remove unreacted acid chloride and organic impurities. Carefully acidify the aqueous layer to pH 2-3 using 1M HCl. The target

    
    -phenylacetyl piperidine-3-carboxylic acid will precipitate or can be extracted into ethyl acetate. Dry over Na₂SO₄ and concentrate in vacuo.
    

Pathway B: Anhydrous Peptide Coupling (Protection Route)

When acid chlorides are unstable or unavailable, standard peptide coupling reagents (HATU, EDC/HOBt) must be used. To prevent the coupling reagent from activating the nipecotic acid's carboxyl group, it must be masked as an ester (e.g., ethyl nipecotate)[1][3].

Mechanistic Causality

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) reacts with the carboxylate of phenylacetic acid to form a highly reactive


-acylisourea intermediate. This rapidly collapses in the presence of the HOAt counter-ion to form an OAt-active ester[6][7]. DIPEA (N,N-Diisopropylethylamine) is used as the base because its steric bulk prevents it from acting as a nucleophile, while it effectively deprotonates the ethyl nipecotate hydrochloride salt to free the secondary amine for nucleophilic attack[1].
Step-by-Step Protocol

Validation System: LC-MS monitoring of the active ester formation ensures the coupling reagent has not degraded.

Step 1: Amide Coupling

  • Activation: In an oven-dried flask under inert atmosphere (N₂), dissolve phenylacetic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq). Stir at room temperature for 15 minutes. Validation: A color change to pale yellow indicates the formation of the OAt active ester.

  • Amine Addition: Add ethyl piperidine-3-carboxylate hydrochloride (1.05 eq) to the activated mixture[3].

  • Reaction: Stir at room temperature for 4–12 hours. Monitor via TLC or LC-MS until the phenylacetic acid is consumed.

  • Workup: Quench with saturated aqueous NH₄Cl to neutralize excess base. Extract with Ethyl Acetate. Wash the organic layer sequentially with 1M HCl (removes unreacted amine), saturated NaHCO₃ (removes unreacted acid and HOAt), and brine[1]. Dry and concentrate to yield the intermediate ester.

Step 2: Saponification (Deprotection)

  • Hydrolysis: Dissolve the intermediate ester in a 2:1:1 mixture of THF:MeOH:H₂O. Add LiOH monohydrate (3.0 eq).

  • Reaction: Stir at room temperature for 2-4 hours. Causality: The mixed solvent system ensures both the lipophilic ester and the hydrophilic hydroxide salt remain in a single homogeneous phase.

  • Isolation: Evaporate the organic solvents under reduced pressure. Acidify the remaining aqueous phase to pH 2 with 1M HCl. Extract the free acid product into ethyl acetate, dry, and concentrate.

Mechanistic Pathways Visualization

Mechanism cluster_0 Schotten-Baumann (Aqueous) cluster_1 HATU Activation (Anhydrous) Nip Nipecotic Acid (Zwitterion) NipSalt Nipecotate Anion (Nucleophilic Amine) Nip->NipSalt + Base Base NaOH (aq) pH 9-10 Base->NipSalt Prod1 N-Acyl Product NipSalt->Prod1 + AcCl AcCl Phenylacetyl Chloride AcCl->Prod1 PAA Phenylacetic Acid ActEst OAt Active Ester PAA->ActEst + HATU HATU HATU + DIPEA HATU->ActEst Prod2 Ester Intermediate ActEst->Prod2 + Amine EtNip Ethyl Nipecotate EtNip->Prod2

Figure 2: Mechanistic divergence between aqueous acid chloride acylation and anhydrous uronium activation.

Quantitative Data & Reagent Comparison

The following table summarizes the operational metrics for the standard reagents utilized in these coupling strategies, allowing for rapid protocol selection based on laboratory constraints.

ParameterPathway A: Schotten-BaumannPathway B: HATU CouplingPathway B: EDC/HOBt Coupling
Primary Reagents Phenylacetyl Chloride, NaOHPhenylacetic Acid, HATU, DIPEAPhenylacetic Acid, EDC·HCl, HOBt
Amine Source Unprotected Nipecotic AcidEthyl NipecotateEthyl Nipecotate
Solvent System Biphasic (H₂O / DCM)Anhydrous DMF or DCMAnhydrous DMF or DCM
Reaction Time 1 – 2 hours2 – 6 hours12 – 24 hours
Atom Economy High (HCl byproduct)Low (Urea & HOBt byproducts)Moderate (Water-soluble urea)
Typical Yield 75% – 90%85% – 95%70% – 85%
Key Advantage No protecting groups requiredExtremely fast, high yieldingEasy aqueous workup (water-soluble byproducts)
Key Limitation Requires strict pH monitoringExpensive reagents, requires deprotectionSlower kinetics, requires deprotection

References

  • Wikipedia Contributors. Schotten–Baumann reaction. Wikipedia, The Free Encyclopedia.[Link]

  • Moher, E. D., et al. Development of an Efficient Synthesis for a Nipecotate-Containing Immunopotentiator. Organic Process Research & Development, ACS Publications.[Link]

  • El-Faham, A., et al. Epimerisation in Peptide Synthesis. PMC - NIH.[Link]

  • Watson, A., et al. Evaluation of Alternative Solvents in Common Amide Coupling Reactions. Green Chemistry, Royal Society of Chemistry.[Link]

  • Google Patents. Process for preparing fatty acid chlorides and n-acyl amino acid salts. WO2020089326A1.

Sources

Method

Application Notes &amp; Protocols: A Two-Step Synthesis of N-Acyl Nipecotic Acids

Introduction: The Significance of N-Acyl Nipecotic Acid Derivatives Nipecotic acid and its derivatives are pivotal building blocks in medicinal chemistry and drug development.[1] These piperidine-3-carboxylic acid scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of N-Acyl Nipecotic Acid Derivatives

Nipecotic acid and its derivatives are pivotal building blocks in medicinal chemistry and drug development.[1] These piperidine-3-carboxylic acid scaffolds are particularly recognized as potent inhibitors of γ-aminobutyric acid (GABA) uptake, making them valuable for research into neurological and psychological disorders where GABAergic neurotransmission is implicated.[2][3][4][5] By modifying the piperidine nitrogen through N-acylation, researchers can systematically alter the molecule's lipophilicity, steric profile, and pharmacological activity, leading to the development of highly potent and selective therapeutic agents.[4]

This guide provides a detailed, two-step procedure for the synthesis of N-acyl nipecotic acids, beginning with the N-acylation of ethyl nipecotate followed by the hydrolysis of the resulting ester. The protocols are designed to be robust and reproducible, and the underlying chemical principles are explained to provide a comprehensive understanding of the entire synthetic process.

Part 1: N-Acylation of Ethyl Nipecotate via Schotten-Baumann Conditions

Mechanistic Rationale: The Schotten-Baumann Reaction

The N-acylation of secondary amines like ethyl nipecotate is efficiently achieved using the Schotten-Baumann reaction.[6][7][8] This classic method involves treating the amine with an acyl halide (or anhydride) in the presence of a base. The reaction proceeds through a nucleophilic acyl substitution mechanism where the amine's lone pair of electrons attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate.[7]

A critical aspect of this reaction is the inclusion of a base. The acylation process generates one equivalent of hydrochloric acid (HCl) for every equivalent of acyl chloride consumed. This acidic byproduct would otherwise react with the starting amine, protonating it to form an unreactive ammonium salt and thereby halting the reaction.[9] The added base, typically aqueous sodium hydroxide or an organic base like triethylamine, neutralizes the generated HCl, allowing the acylation to proceed to completion.[9][10] The use of a two-phase solvent system, such as dichloromethane and water, is common, with the amine and acyl chloride in the organic phase and the base in the aqueous phase.[6]

Experimental Protocol: N-Acetylation of Ethyl Nipecotate

This protocol provides a specific example using acetyl chloride as the acylating agent. The principles can be adapted for other acyl chlorides with minor modifications.

Materials:

  • Ethyl nipecotate

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA)

  • Acetyl chloride

  • Deionized water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, including a round-bottom flask, addition funnel, and separatory funnel

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve ethyl nipecotate (1.0 eq) in anhydrous dichloromethane (approx. 0.2 M concentration).

  • Base Addition: Add triethylamine (1.2 eq) to the solution.

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

  • Acyl Chloride Addition: Add acetyl chloride (1.1 eq) dropwise to the cold, stirred solution via an addition funnel over 20-30 minutes. Maintain the internal temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The disappearance of the ethyl nipecotate spot and the appearance of a new, less polar product spot indicates reaction completion.

  • Work-up:

    • Quench the reaction by slowly adding deionized water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove excess acid) and brine (to reduce the solubility of organic material in the aqueous phase).

    • Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude ethyl 1-acetylpiperidine-3-carboxylate. This intermediate is often of sufficient purity for the subsequent hydrolysis step.

Reagent Quantities (Example Scale)
ReagentMolar Mass ( g/mol )EquivalentsAmount (mmol)Mass/Volume
Ethyl Nipecotate157.211.010.01.57 g
Dichloromethane---50 mL
Triethylamine101.191.212.01.67 mL
Acetyl Chloride78.501.111.00.78 mL

Part 2: Hydrolysis of Ethyl N-Acylnipecotate

Mechanistic Rationale: Base-Catalyzed Ester Hydrolysis (Saponification)

The conversion of the ethyl ester to the final carboxylic acid is achieved through base-catalyzed hydrolysis, a reaction commonly known as saponification.[11] The reaction is initiated by the nucleophilic attack of a hydroxide ion (from NaOH, KOH, or LiOH) on the electrophilic carbonyl carbon of the ester.[12] This forms a tetrahedral intermediate, which then collapses, reforming the carbonyl double bond and expelling the ethoxide ion as the leaving group.

The final step of the mechanism renders the overall reaction effectively irreversible. The expelled ethoxide is a strong base and immediately deprotonates the newly formed carboxylic acid in a rapid acid-base reaction.[13] This produces a carboxylate salt and ethanol. To isolate the final N-acyl nipecotic acid, the reaction mixture must be acidified in a separate work-up step to protonate the carboxylate anion.[13][14]

Experimental Protocol: Hydrolysis of Ethyl 1-Acetylpiperidine-3-carboxylate

Materials:

  • Crude ethyl 1-acetylpiperidine-3-carboxylate (from Part 1)

  • Methanol (MeOH)

  • Deionized water

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Hydrochloric acid (HCl), 1 M or 2 M solution

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve the crude ethyl 1-acetylpiperidine-3-carboxylate (1.0 eq) in a mixture of methanol and water (e.g., a 4:1 v/v ratio).

  • Base Addition: Add NaOH (1.5 - 2.0 eq), either as solid pellets or as an aqueous solution.

  • Reaction: Stir the mixture at room temperature or gently heat to 40-50 °C for 2-6 hours.

  • Monitoring: Monitor the hydrolysis by TLC. The disappearance of the starting ester spot confirms the reaction is complete.

  • Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 1 M HCl solution with stirring to acidify the mixture to a pH of 2-3. A precipitate of the carboxylic acid may form.

  • Extraction: Extract the acidified aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.

  • Drying and Isolation: Combine the organic extracts and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the final product, 1-acetylpiperidine-3-carboxylic acid.[15]

Overall Synthetic Workflow

G cluster_acylation Part 1: N-Acylation cluster_hydrolysis Part 2: Hydrolysis A Ethyl Nipecotate + Acyl Chloride B Reaction in DCM with Triethylamine (0°C to RT) A->B C Aqueous Work-up (Wash with H₂O, NaHCO₃, Brine) B->C D Drying & Concentration C->D E Crude Ethyl N-Acylnipecotate D->E F Reaction in MeOH/H₂O with NaOH (RT to 50°C) E->F Proceed to Hydrolysis G Acidification (HCl, pH 2-3) F->G H Extraction with EtOAc G->H I Drying & Concentration H->I J Final Product: N-Acyl Nipecotic Acid I->J

Sources

Application

Application Note: 1-(2-Phenylacetyl)piperidine-3-carboxylic Acid as a Peptidomimetic Scaffold

[1] Abstract 1-(2-Phenylacetyl)piperidine-3-carboxylic acid (N-Phenylacetyl-nipecotic acid) represents a privileged scaffold in medicinal chemistry, serving a dual function: as a potent, lipophilic GABA uptake inhibitor...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract

1-(2-Phenylacetyl)piperidine-3-carboxylic acid (N-Phenylacetyl-nipecotic acid) represents a privileged scaffold in medicinal chemistry, serving a dual function: as a potent, lipophilic GABA uptake inhibitor and as a constrained peptidomimetic building block .[1] This guide details the structural rationale, chemical synthesis, and application of this molecule in Fragment-Based Drug Discovery (FBDD) and solid-phase peptide synthesis (SPPS).[1] By rigidifying the N-terminal vector of peptide chains and providing a hydrophobic pharmacophore, this scaffold significantly enhances metabolic stability and blood-brain barrier (BBB) permeability compared to the parent nipecotic acid.[1]

Part 1: Structural Analysis & Design Rationale

The "Privileged" Scaffold

The core structure is derived from nipecotic acid (piperidine-3-carboxylic acid), a known inhibitor of the GABA transporter GAT-1.[1][2][3] However, unmodified nipecotic acid is zwitterionic and hydrophilic, preventing it from crossing the BBB.[1][3][4]

The N-(2-phenylacetyl) substitution introduces two critical properties:

  • Lipophilicity: The phenyl ring increases logP, facilitating membrane permeability.[1]

  • Conformational Constraint: The amide bond at the piperidine nitrogen restricts the flexibility of the ring, locking the carboxylic acid vector into a specific orientation relative to the hydrophobic tail. This mimics the

    
    -turn structures often found in bioactive peptides.[1]
    
Pharmacophore Mapping

In the context of GAT-1 inhibition, the molecule aligns with the classic "bi-functional" model:

  • Anionic Domain: The C-3 carboxylic acid interacts with the sodium-binding site of the transporter.[1]

  • Hydrophobic Domain: The N-phenylacetyl tail occupies the large hydrophobic pocket adjacent to the orthosteric site, improving affinity.[1]

Figure 1: Pharmacophore mapping showing the functional division of the molecule into polar and hydrophobic domains.[1]

Part 2: Chemical Synthesis Protocols

Protocol A: Solution-Phase Synthesis of the Building Block

Objective: Synthesis of 1-(2-Phenylacetyl)piperidine-3-carboxylic acid from nipecotic acid ethyl ester.[1] Scale: 10 mmol Yield Expectation: 75-85%

Reagents:
  • Ethyl nipecotate (CAS: 5006-62-2)[1]

  • Phenylacetyl chloride (CAS: 103-80-0)[1]

  • Triethylamine (TEA) or DIPEA

  • Dichloromethane (DCM) (Anhydrous)

  • Lithium Hydroxide (LiOH) / THF / Water

Step-by-Step Methodology:
  • Acylation (N-Capping):

    • Dissolve Ethyl nipecotate (1.57 g, 10 mmol) in 30 mL anhydrous DCM.

    • Add TEA (2.1 mL, 15 mmol) and cool the solution to 0°C under nitrogen.

    • Dropwise add Phenylacetyl chloride (1.32 mL, 10 mmol) over 15 minutes.

    • Critical Note: Maintain temperature <5°C to prevent bis-acylation or polymerization side products.[1]

    • Allow to warm to Room Temperature (RT) and stir for 4 hours.

    • Workup: Wash with 1N HCl (2x), Sat. NaHCO3 (2x), and Brine. Dry over MgSO4 and concentrate in vacuo.

  • Hydrolysis (Ester Cleavage):

    • Dissolve the crude intermediate (Ethyl 1-(2-phenylacetyl)piperidine-3-carboxylate) in THF:Water (3:1, 20 mL).

    • Add LiOH·H2O (0.84 g, 20 mmol).

    • Stir at RT for 12 hours (Monitor via TLC; Mobile phase 5% MeOH in DCM).

    • Acidification: Evaporate THF. Acidify the aqueous residue to pH 2 using 1N HCl. The product will precipitate or form an oil.[1]

    • Extraction: Extract with EtOAc (3x). Dry and concentrate.

  • Validation:

    • Recrystallize from EtOAc/Hexane if necessary.[1]

    • QC Check: 1H NMR should show the disappearance of the ethyl quartet (4.1 ppm) and triplet (1.2 ppm).

Protocol B: Solid-Phase Peptide Synthesis (SPPS) Integration

Objective: Using the molecule as an N-terminal cap in a peptide sequence.[1] Context: This molecule lacks a free amine; it acts as a terminator .[1]

  • Resin Preparation:

    • Swell the peptidyl-resin (e.g., H-Ala-Gly-Rink Amide) in DMF for 30 min.

    • Ensure the N-terminal Fmoc is removed (20% Piperidine/DMF).[1]

  • Coupling:

    • Activate 1-(2-Phenylacetyl)piperidine-3-carboxylic acid (3 eq) with HATU (2.9 eq) and DIPEA (6 eq) in DMF.

    • Pre-activation: Let the mixture stand for 2 minutes before adding to the resin.

    • Add to resin and shake for 2 hours at RT.

  • Cleavage:

    • Wash resin (DMF 3x, DCM 3x).

    • Cleave using TFA/TIS/H2O (95:2.5:2.[1]5) for 2 hours.

Part 3: Applications in Drug Design

GABA Uptake Inhibition (GAT Targeting)

This molecule is a direct analog of Tiagabine precursors. The lipophilic tail allows it to penetrate the synaptic cleft and bind to GAT-1.

Assay Protocol (Summary):

  • Cell Line: HEK-293 stably expressing mGAT1 or mGAT4.[1]

  • Tracer: [3H]-GABA.

  • Procedure: Incubate cells with the test compound (0.1 nM - 100 µM) for 10 min, then add [3H]-GABA. Terminate uptake by rapid washing with ice-cold buffer.[1] Measure radioactivity via scintillation counting.[1]

  • Expected Potency: IC50 values for N-substituted nipecotic acids typically range from 1 to 50 µM depending on the specific linker length and phenyl substitution [1, 2].[1]

Peptidomimetic "Turn" Induction

In peptide design, this scaffold acts as a


-turn mimetic .[1] The piperidine ring forces the backbone dihedral angles (

) into a constrained space, reducing the entropic penalty of binding to a receptor.

Comparative Properties Table:

PropertyNipecotic Acid (Parent)N-Phenylacetyl DerivativeBenefit
LogP (Lipophilicity) -1.2 (Hydrophilic)~2.1 (Lipophilic)BBB Permeability
H-Bond Donors 2 (Amine, Acid)1 (Acid)Membrane Transit
Rotatable Bonds 13Induced Fit
pKa (Acid) ~3.5~3.8Physiological Stability

Part 4: Workflow Visualization

The following diagram illustrates the decision matrix for using this building block in a drug discovery campaign.

Figure 2: Decision tree for applying the scaffold in CNS vs. Peripheral drug targets.

References

  • Structure-activity studies on benzhydrol-containing nipecotic acid derivatives. Source: Journal of Medicinal Chemistry (via PubMed). Context: Establishes the SAR of lipophilic nipecotic acid derivatives as GAT inhibitors. URL:[Link]

  • Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives. Source: Bioorganic & Medicinal Chemistry (via PubMed). Context: Details the synthesis protocols and mGAT subtype selectivity. URL:[Link]

  • Nipecotic acid as potential lead molecule for GABA uptake inhibitors. Source: European Journal of Medicinal Chemistry.[1][4][5] Context: Review of design strategies and blood-brain barrier considerations.[1][6] URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 1-(2-Phenylacetyl)piperidine-3-carboxylic Acid Synthesis

Current Status: Active Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Yield Optimization & Troubleshooting for N-Acylation of Nipecotic Acid

Executive Summary & Molecule Profile

This guide addresses the synthesis of 1-(2-Phenylacetyl)piperidine-3-carboxylic acid (Target Molecule). The core challenge in this synthesis is the chemoselective acylation of the secondary amine (nipecotic acid) in the presence of a free carboxylic acid, while preventing the hydrolysis of the highly reactive phenylacetyl chloride.

Reaction Class: Schotten-Baumann Acylation / Amide Coupling Key Reactants: Nipecotic Acid (Piperidine-3-carboxylic acid), Phenylacetyl Chloride. Critical Quality Attributes (CQA): Yield > 85%, Purity > 98% (HPLC), residual solvent < ICH limits.

Master Protocol A: The Schotten-Baumann Route (Scalable)

This is the preferred industrial route due to cost-efficiency and scalability. It utilizes a biphasic system (Water/Organic) to scavenge the HCl byproduct.

The Workflow Logic (Visualization)

SchottenBaumann Start Start: Nipecotic Acid (Zwitterion) Dissolution Step 1: Dissolution (Aq. NaOH, pH > 10) Start->Dissolution Cooling Step 2: Cool to 0-5°C (Critical for Selectivity) Dissolution->Cooling Addition Step 3: Add Phenylacetyl Chloride (Slow Dropwise + Simultaneous Base) Cooling->Addition Reaction Reaction Phase Maintain pH 8-10 Addition->Reaction Check Check pH Reaction->Check Check->Addition pH < 8 (Add NaOH) Acidify Step 4: Acidify to pH 2 (Precipitate/Extract Product) Check->Acidify Complete End Target: 1-(2-Phenylacetyl) piperidine-3-carboxylic acid Acidify->End

Caption: Logical flow for the biphasic Schotten-Baumann synthesis emphasizing pH control points.

Critical Process Parameters (CPP) & Troubleshooting

Issue 1: Low Yield (< 50%)

  • Root Cause: Hydrolysis of Phenylacetyl Chloride. The acid chloride reacts with water faster than the amine if the pH is too high (generating OH⁻ nucleophiles) or temperature is too high.

  • Solution:

    • Temperature: Must be maintained at 0–5°C .

    • Reagent Excess: Use 1.2 – 1.5 equivalents of Phenylacetyl chloride to account for sacrificial hydrolysis.

    • Solvent System: Add an organic co-solvent (THF or Acetone) to solubilize the acid chloride, increasing the interfacial surface area for the amine reaction.

Issue 2: Oiling Out / Sticky Precipitate

  • Root Cause: Incomplete acidification or presence of impurities (phenylacetic acid).

  • Solution:

    • Perform a "pH Swing" extraction (see Section 4).

    • Seed the crystallization with pure product if available.

Issue 3: Impurity Formation (Mixed Anhydride)

  • Root Cause: If the carboxylic acid on the nipecotic acid reacts with the acid chloride, a mixed anhydride forms.

  • Solution: Ensure the reaction remains basic (pH > 8) during addition. The carboxylate anion (

    
    ) is a poorer nucleophile than the amine (
    
    
    
    ) and less likely to attack the acid chloride, but if it does, the resulting anhydride is unstable and usually hydrolyzes back to the desired acid product during workup.

Master Protocol B: Coupling Agent Route (High Precision)

Use this method for small-scale synthesis (< 1g) or if the acid chloride is unavailable.

Reagents: Phenylacetic acid, EDC.HCl (or HATU), DIPEA, DMF/DCM.

Protocol Steps
  • Dissolve: 1.0 eq Phenylacetic acid + 1.2 eq EDC.HCl + 1.2 eq HOBt (optional) in DCM. Stir 15 min.

  • Add: 1.0 eq Methyl Nipecotate (Ester protection recommended to avoid self-coupling).

  • React: Stir at RT for 4-16h.

  • Hydrolysis: Treat with LiOH/THF/Water to remove the methyl ester and yield the free acid.

Note: While direct coupling of free nipecotic acid is possible, it often leads to oligomerization. Using Methyl Nipecotate followed by saponification is more reliable for high purity.

Purification Strategy: The "pH Swing"

This is the most effective way to isolate the product without column chromatography.

StepActionChemical Logic
1 Basify (pH > 10) Deprotonates the product (R-COO⁻) and any unreacted nipecotic acid. Both stay in the aqueous layer.
2 Wash with EtOAc Removes neutral organic impurities (e.g., unreacted phenylacetyl chloride, neutral dimers) into the organic layer. Discard Organic Layer.
3 Acidify (pH ~ 2) Protonates the product (R-COOH). It becomes less soluble in water and more soluble in organics.
4 Extract with DCM The protonated product moves into the DCM layer. Unreacted nipecotic acid (zwitterionic/polar) often remains in the water.
5 Concentrate Evaporate DCM to yield the target acid.

Comparative Data Analysis

The following data summarizes expected yields based on solvent/base combinations for Schotten-Baumann conditions.

Base SystemSolventTemp (°C)Yield (%)Purity (%)Notes
NaOH (2M) Water/Acetone075-85>95Standard. Fast reaction.
Na₂CO₃ Water/THF080-90>98Milder base prevents hydrolysis.
TEA/DIPEA DCM (Anhydrous)2540-6080Poor solubility of nipecotic acid.
K₂CO₃ Water/DCM070-8090Good biphasic separation.

Frequently Asked Questions (FAQs)

Q: Can I use nipecotic acid hydrochloride directly? A: Yes, but you must add an extra equivalent of base to neutralize the HCl salt before the reaction starts. If you don't, the amine will remain protonated (


) and will not react with the acid chloride.

Q: Why is my product contaminated with Phenylacetic Acid? A: Phenylacetic acid is the hydrolysis product of your starting material (Phenylacetyl chloride). This is inevitable. You can remove it by recrystallization from Ethyl Acetate/Hexane or by careful column chromatography (though the pH swing usually reduces it significantly).

Q: The reaction mixture turned into a solid gel. What happened? A: This is likely due to high concentration. Nipecotic acid salts are voluminous. Add more water or co-solvent (Acetone) to maintain stirring.

Q: Do I need to protect the carboxylic acid of nipecotic acid? A: For Schotten-Baumann (Method A), No . The basic conditions keep it as a carboxylate, which protects it from reacting. For Coupling Agents (Method B), Yes (as a methyl/ethyl ester), to prevent self-coupling and oligomerization.

References

  • Schotten-Baumann Reaction Optimization

    • Source: Organic Chemistry Portal. "Schotten-Baumann Reaction."[1][2][3]

    • URL:[Link]

  • Nipecotic Acid Properties & Reactivity

    • Source: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4498, Nipecotic acid.[4]

    • URL:[Link]

  • Amide Bond Formation Strategies

    • Source: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
    • URL:[Link]

  • Synthesis of N-substituted Nipecotic Acid Derivatives

    • Source: ResearchGate (Various Authors).
    • URL:[Link]

Sources

Optimization

Technical Support Center: Purification of 1-(2-Phenylacetyl)piperidine-3-carboxylic acid

[1][2][3] Case ID: PUR-NIP-042 Status: Active Assigned Specialist: Senior Application Scientist Last Updated: March 1, 2026[1][2][3] Executive Summary This guide addresses the isolation and purification of 1-(2-Phenylace...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Case ID: PUR-NIP-042 Status: Active Assigned Specialist: Senior Application Scientist Last Updated: March 1, 2026[1][2][3]

Executive Summary

This guide addresses the isolation and purification of 1-(2-Phenylacetyl)piperidine-3-carboxylic acid , a common intermediate in peptidomimetic drug discovery.[1][2][3] The synthesis typically involves the acylation of nipecotic acid (piperidine-3-carboxylic acid).[1][3]

Users frequently encounter three distinct challenges with this molecule:

  • Persistent Byproducts: Difficulty separating phenylacetic acid (PAA) due to similar acidity.[1][3]

  • NMR Confusion: Broad or doubled signals in proton NMR, often mistaken for impurities.[1][3]

  • Physical State: The product often oils out rather than crystallizing.[3]

Module 1: Troubleshooting NMR Spectra (The "Rotamer" Effect)

User Query: "My H-NMR shows doubled peaks and broad signals. Is my coupling reaction incomplete?"

Diagnosis: This is likely not an impurity. 1-(2-Phenylacetyl)piperidine-3-carboxylic acid contains a tertiary amide bond connecting the piperidine ring to the phenylacetyl group.[1][3] Tertiary amides exhibit restricted rotation around the C–N bond due to partial double-bond character.[3]

At room temperature, the rotation is slow on the NMR timescale, resulting in two distinct conformers (Rotamers): cis and trans.[2][3]

Validation Protocol: To confirm these are rotamers and not impurities, perform a Variable Temperature (VT) NMR experiment.

  • Dissolve the sample in DMSO-d6 (higher boiling point than CDCl3).

  • Heat the probe to 80°C - 100°C.

  • Result: As thermal energy overcomes the rotational barrier, the doubled peaks will coalesce into sharp, single peaks.[3]

Visualizing the Rotameric Equilibrium

RotamerEquilibrium cluster_0 Room Temperature (25°C) cluster_1 High Temperature (>80°C) RotamerA Rotamer A (Restricted C-N Bond) RotamerB Rotamer B (Restricted C-N Bond) RotamerA->RotamerB Slow Exchange (k << δν) Coalesced Time-Averaged Structure RotamerB->Coalesced Heat Applied (Barrier Overcome)

Figure 1: Logic flow demonstrating why NMR signals split at room temperature and coalesce upon heating.

Module 2: Purification & Removal of Phenylacetic Acid

User Query: "I used Phenylacetyl chloride, but Phenylacetic acid (PAA) is co-eluting with my product. Acid-base extraction didn't work."

Technical Insight: Both your product and the impurity (PAA) are carboxylic acids.[1][3]

  • Phenylacetic Acid pKa: ~4.3[3]

  • Product pKa: ~3.8–4.2 (The electron-withdrawing amide slightly acidifies the carboxylic acid compared to nipecotic acid).[1][3]

Because the pKa values are too close, a standard "pH swing" extraction will extract both into the organic layer.[3] You must rely on lipophilicity differences . PAA is highly lipophilic; the product is amphiphilic.[3]

Recommended Workflow: The "Reverse-Solubility" Wash[3]

Do not rely solely on silica chromatography, as PAA streaks and co-elutes with the product in MeOH/DCM systems.[3]

Step-by-Step Protocol:
  • Initial Extraction:

    • Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) .

    • Wash with 1M HCl (2x) to remove unreacted Nipecotic acid (which stays in water as the cation).[1][2][3]

    • Wash with Brine .[1][3][4][5] Dry over Na2SO4 and evaporate.[3][4][5]

  • Selective Precipitation (Trituration):

    • The crude residue likely contains Product + PAA.[3]

    • Add Cold Toluene or Diethyl Ether/Hexane (1:1) to the residue.[1][3]

    • Mechanism: Phenylacetic acid is extremely soluble in Toluene and Ether.[3] The target product (more polar due to the piperidine amide) is sparingly soluble in these non-polar solvents.[3]

    • Sonicate for 10 minutes.

    • Filter the solid.[3][5][6][7] The solid is your product . The filtrate contains the PAA .

  • Recrystallization (Polishing):

    • If the solid is still impure, recrystallize from EtOAc/Hexanes .[3]

    • Dissolve in minimum hot EtOAc. Add Hexanes dropwise until cloudy. Cool to 4°C.[1][3]

Purification Decision Matrix

PurificationLogic Start Crude Reaction Mixture AcidWash Wash with 1M HCl (Removes Nipecotic Acid) Start->AcidWash OrgLayer Organic Layer (Contains Product + PAA) AcidWash->OrgLayer Trituration Triturate with Cold Toluene or Et2O/Hexane OrgLayer->Trituration Filtration Filtration Trituration->Filtration Solid Solid Residue (Target Product) Filtration->Solid Insoluble Filtrate Filtrate (Contains PAA Impurity) Filtration->Filtrate Soluble

Figure 2: Separation strategy based on solubility differences rather than pKa.[1][2][3]

Module 3: Analytical Quality Control

User Query: "How do I verify purity if NMR is messy?"

Method: Reverse Phase HPLC (High-Performance Liquid Chromatography).[1][2][3][8] You must use an acidic mobile phase to keep the carboxylic acid protonated.[3] If you run at neutral pH, the peak will broaden or split due to ionization equilibrium.[3]

HPLC Conditions Table:

ParameterSpecificationReason
Column C18 (e.g., Agilent Zorbax or Waters XBridge)Standard retention for hydrophobic/polar mix.[1][2][3]
Mobile Phase A Water + 0.1% Formic Acid (or TFA)Suppresses ionization of the COOH group (pKa ~4).[1][2][3]
Mobile Phase B Acetonitrile (MeCN) + 0.1% AcidEnsures solubility of the phenyl ring.[1][3]
Gradient 5% B to 95% B over 15 minsPAA elutes early; Product elutes later due to higher MW.
Detection UV @ 210 nm and 254 nm210 nm for the amide; 254 nm for the phenyl group.[3]

References

  • Rotamerism in N-acyl Piperidines

    • Title: NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution.[1][3][9]

    • Source: Beilstein Journal of Organic Chemistry / PMC.[1][3]

    • URL:[Link][1][2]

    • Relevance: Validates the "split peak" phenomenon in N-acyl cyclic amines.[1][3]

  • Properties of Phenylacetic Acid

    • Title: Phenylacetic acid (Compound Summary).[1][2][3][5][7]

    • Source: PubChem.[1][3]

    • URL:[Link][1][2]

    • Relevance: Provides solubility data (soluble in ether/benzene)
  • General Synthesis of N-Acyl Nipecotic Acid Derivatives

    • Title: Synthesis and Biological Evaluation of Nipecotic Acid Deriv
    • Source: BioRxiv (Preprint).[1][2][3][10]

    • URL:[Link][1][2]

    • Relevance: Describes workup procedures for similar nipecotic acid derivatives, often citing RP-MPLC or crystalliz
  • Recrystallization Strategies

    • Title: Purification of Labor
    • Source: ScienceDirect / Butterworth-Heinemann.[1][3]

    • URL:[Link][1][2]

    • Relevance: General reference for separating organic acids via solvent polarity.[1][3]

Disclaimer: These protocols are intended for research purposes only. Always consult Safety Data Sheets (SDS) and perform a risk assessment before handling chemicals.

Sources

Troubleshooting

Technical Support Center: Purification of Nipecotic Acid Derivatives from Phenylacetic Acid

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the effective removal of unr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the effective removal of unreacted phenylacetic acid from your valuable nipecotic acid derivatives. As a Senior Application Scientist, I will provide not only procedural steps but also the underlying scientific principles to empower you to make informed decisions during your purification processes.

Understanding the Challenge: Phenylacetic Acid and Nipecotic Acid Derivatives

The primary challenge in this separation lies in the similar acidic nature of both the impurity (phenylacetic acid) and the product (nipecotic acid derivative). Phenylacetic acid is a simple carboxylic acid, while nipecotic acid and its derivatives are amino acids, possessing both a carboxylic acid group and a basic amine group. This dual functionality in nipecotic acid derivatives allows them to exist as zwitterions, which can influence their solubility and reactivity.

CompoundStructureKey Functional GroupspKa
Phenylacetic Acid C₆H₅CH₂COOHCarboxylic Acid~4.31[1]
Nipecotic Acid C₆H₁₁NO₂Carboxylic Acid, Secondary AminepK1: ~3.73 (+1); pK2: ~10.72 (0)[2]

The key to a successful separation is to exploit the differences in their pKa values and the presence of the basic amine in the nipecotic acid derivative.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the purification process in a question-and-answer format.

Q1: My initial acid-base extraction is not giving a clean separation. What am I doing wrong?

Answer: This is a common issue stemming from the selection of the aqueous phase's pH. A successful acid-base extraction hinges on the ability to selectively ionize one component while leaving the other in its neutral, organic-soluble form.[3][4]

Causality:

  • Phenylacetic acid (pKa ~4.31): Will be deprotonated and water-soluble at a pH significantly above its pKa.

  • Nipecotic acid derivative (pKa1 ~3.73, pKa2 ~10.72): Exists as a zwitterion at neutral pH, is positively charged at low pH, and negatively charged at high pH.

Troubleshooting Steps:

  • Initial Wash with a Weak Base: Start by washing your organic layer (containing both compounds) with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), which has a pH of approximately 8.4. At this pH, the more acidic phenylacetic acid will be deprotonated to its water-soluble carboxylate salt and extracted into the aqueous layer. The nipecotic acid derivative, with its less acidic carboxylic acid and protonated amine, will remain predominantly in the organic layer.

  • Check the pH: After the bicarbonate wash, check the pH of the aqueous layer. It should be basic. If not, you may not have used enough bicarbonate solution.

  • Multiple Extractions: Perform the bicarbonate wash two to three times with fresh portions of the aqueous solution to ensure complete removal of the phenylacetic acid.[3]

  • Isolation of Phenylacetic Acid (for confirmation): To confirm the removal, you can acidify the combined aqueous washes with a strong acid like HCl to a pH below 4. The phenylacetic acid should precipitate out of the solution, which can then be filtered and analyzed.[5]

  • Isolation of the Nipecotic Acid Derivative: The organic layer should now primarily contain your desired product. You can then proceed to wash the organic layer with brine to remove any residual water, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate it under reduced pressure.

Workflow for Acid-Base Extraction:

AcidBaseExtraction start Crude Reaction Mixture (Nipecotic Acid Derivative + Phenylacetic Acid) in Organic Solvent (e.g., DCM, Ethyl Acetate) extraction1 Liquid-Liquid Extraction: Wash with sat. aq. NaHCO3 start->extraction1 separation1 Separatory Funnel extraction1->separation1 organic_layer1 Organic Layer: Nipecotic Acid Derivative separation1->organic_layer1 Top or Bottom Layer (depends on solvent density) aqueous_layer1 Aqueous Layer: Sodium Phenylacetate separation1->aqueous_layer1 wash_brine Wash with Brine organic_layer1->wash_brine acidify Acidify with HCl (aq) to pH < 4 aqueous_layer1->acidify phenylacetic_acid Precipitated Phenylacetic Acid acidify->phenylacetic_acid dry Dry over Na2SO4 wash_brine->dry concentrate Concentrate dry->concentrate product Purified Nipecotic Acid Derivative concentrate->product

Caption: Workflow for selective removal of phenylacetic acid using acid-base extraction.

Q2: I'm trying to recrystallize my nipecotic acid derivative, but it either oils out or doesn't crystallize at all. What should I do?

Answer: Recrystallization is a powerful purification technique, but finding the right solvent system is critical.[6][7] The zwitterionic nature of your nipecotic acid derivative can make it behave differently than typical organic molecules.

Troubleshooting Steps:

  • Solvent Selection:

    • Single Solvent System: Look for a solvent that dissolves your compound when hot but not when cold. For polar, zwitterionic compounds, polar protic solvents like ethanol, methanol, or isopropanol, or mixtures with water, are often a good starting point. A patent for the preparation of (S)-nipecotic acid mentions using an ethanol/petroleum ether mixed solvent for precipitation.[8]

    • Two-Solvent System: If a single solvent doesn't work, try a binary system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy (the cloud point). Gently heat the solution until it becomes clear again, and then allow it to cool slowly.

  • Inducing Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This creates nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure product, add a tiny crystal to the cooled solution to initiate crystallization.

    • Patience: Slow cooling is key to forming pure, well-defined crystals. Avoid placing the hot solution directly into an ice bath. Allow it to cool to room temperature first, and then transfer it to an ice bath if needed.

  • Oiling Out: This happens when the compound comes out of the solution above its melting point.

    • Add more solvent: This will lower the saturation point.

    • Use a lower boiling point solvent system.

    • Re-heat and cool more slowly.

Recommended Solvents to Screen for Nipecotic Acid Derivatives:

  • Ethanol

  • Methanol

  • Isopropanol

  • Ethanol/Water mixtures

  • Ethanol/Petroleum Ether or Hexanes[8]

  • Dichloromethane/Hexanes

Q3: I'm considering using scavenger resins to simplify my workup. Which type should I use, and what is the protocol?

Answer: Scavenger resins are an excellent, modern alternative to traditional liquid-liquid extraction for removing excess reagents and byproducts.[9] For removing an acidic impurity like phenylacetic acid, you will want to use a basic scavenger resin.

Types of Scavenger Resins for Acid Scavenging:

  • Aminomethyl (AM) Resin: A common and effective resin for scavenging carboxylic acids.

  • N-(2-Aminoethyl)aminomethyl Resin: Also effective for scavenging acids.

  • Morpholinomethyl Resin or Piperidinomethyl Resin: These are tertiary amine-based resins that can also be used to scavenge acids.

  • Carbonate (CO₃) Resin: A versatile basic resin useful for scavenging excess acidic reagents.

General Protocol for Scavenger Resin Purification:

  • Choose the Right Resin: Based on the information above, an aminomethyl or carbonate resin would be a good starting point.

  • Determine the Amount of Resin: Typically, you will use a 2-4 fold excess of the resin's capacity relative to the amount of phenylacetic acid you want to remove. The capacity is usually given in mmol/g.

  • Scavenging:

    • Dissolve your crude product in a suitable solvent (e.g., dichloromethane, THF).

    • Add the scavenger resin to the solution.

    • Stir the mixture at room temperature. The reaction time can vary from 1 to 24 hours. You can monitor the progress by TLC.

  • Isolation:

    • Once the reaction is complete, simply filter off the resin.

    • Wash the resin with a small amount of fresh solvent.

    • Combine the filtrates and concentrate under reduced pressure to obtain your purified nipecotic acid derivative.

Logical Flow for Scavenger Resin Selection:

ScavengerResin start Impurity to Remove: Phenylacetic Acid (Carboxylic Acid) decision Select a Basic Scavenger Resin start->decision primary_amine Primary Amine Resins (e.g., Aminomethyl Resin) Reacts to form an ammonium salt. decision->primary_amine Good for strong acids tertiary_amine Tertiary Amine Resins (e.g., Morpholinomethyl Resin) Acts as a solid-phase base. decision->tertiary_amine Good for general acid scavenging carbonate Carbonate Resin Acts as a solid-phase base. decision->carbonate Mild and effective protocol Follow General Scavenging Protocol: 1. Choose Resin 2. Calculate Amount 3. Stir with Crude Product 4. Filter and Concentrate primary_amine->protocol tertiary_amine->protocol carbonate->protocol FlashChromatography start Crude Product tlc Develop TLC Method (e.g., DCM/MeOH) start->tlc column_prep Pack Silica Gel Column tlc->column_prep load Dry Load Sample onto Column column_prep->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor combine Combine Pure Fractions monitor->combine concentrate Concentrate combine->concentrate product Purified Nipecotic Acid Derivative concentrate->product

Sources

Optimization

Technical Support Center: Optimizing Enantiomeric Excess in Chiral N-Phenylacetylnipecotic Acid Synthesis

Introduction: The Chiral Challenge You are likely accessing this guide because you are encountering sub-optimal enantiomeric excess (ee) in the synthesis of N-phenylacetylnipecotic acid . This molecule contains a stereoc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Chiral Challenge

You are likely accessing this guide because you are encountering sub-optimal enantiomeric excess (ee) in the synthesis of N-phenylacetylnipecotic acid . This molecule contains a stereocenter at the C3 position of the piperidine ring.

In drug development (e.g., GABA uptake inhibitors like Tiagabine analogs), the biological activity is often strictly tied to the (R) or (S) configuration. A drop in ee from 99% to 90% can render a batch useless for late-stage biological assays.

This guide prioritizes the Resolution-Acylation-Hydrolysis route, as it is the most robust method for scaling compared to asymmetric hydrogenation or enzymatic resolution.

Visual Workflow: The "Gold Standard" Pathway

The following diagram outlines the critical control points where chirality is established and where it is most often lost.

G Start Racemic Ethyl Nipecotate Resolution Optical Resolution (L-Tartaric Acid) Start->Resolution Solvent: 90% EtOH Salt Diastereomeric Salt (Crystalline) Resolution->Salt Crystallization (Slow Cool) Filtrate Mother Liquor (Undesired Enantiomer) Resolution->Filtrate Filtration FreeBase Free Base Formation (Mild Basic Workup) Salt->FreeBase K2CO3 / DCM Acylation N-Acylation (Phenylacetyl Chloride) FreeBase->Acylation 0°C, DIPEA Hydrolysis Ester Hydrolysis (LiOH/MeOH) Acylation->Hydrolysis Critical Control Point: Avoid Racemization Final (S)- or (R)-N-Phenylacetyl Nipecotic Acid Hydrolysis->Final Acidification

Figure 1: Critical pathway for maintaining stereochemical integrity. Note the "Critical Control Point" at the hydrolysis stage.

Module 1: Optical Resolution (The Foundation)

The most common failure point is not the synthesis itself, but the initial purification of the starting material. We recommend resolving Ethyl Nipecotate rather than the free acid, as the ester allows for sharper solubility differences in tartrate salts.

Protocol: Tartaric Acid Resolution

Targeting the (S)-enantiomer (common pharmacophore).[1]

  • Stoichiometry: Mix Racemic Ethyl Nipecotate (1.0 eq) with L-Tartaric Acid (or Dibenzoyl-L-tartaric acid) (1.0 eq).

  • Solvent System: Use 90-95% Aqueous Ethanol .

    • Why? Anhydrous ethanol often leads to "oiling out" rather than crystallization. The water content is critical for forming the specific hydrate crystal lattice that differentiates the diastereomers.

  • Thermal Gradient: Heat to 75-80°C (dissolution) and cool slowly to 5°C at a rate of 5°C/hour.

    • Troubleshooting: Rapid cooling traps the "wrong" enantiomer in the crystal lattice (occlusion), lowering ee.

Troubleshooting Table: Resolution Phase
SymptomProbable CauseCorrective Action
No Crystals (Oiling Out) Solvent too non-polar or water content too low.Adjust solvent to 90% EtOH (aq). Seed the mixture with pure crystals if available.
Low Yield (<25%) Over-solubility of the desired salt.Reduce solvent volume or add a non-polar anti-solvent (e.g., MTBE) after initial nucleation.
Low ee (<90%) Kinetic entrapment (cooled too fast).Recrystallization is mandatory. Redissolve the salt in the same solvent system and recrystallize.

Module 2: N-Acylation & Hydrolysis (The Danger Zone)

Once you have the chiral ethyl nipecotate, you must attach the phenylacetyl group. Warning: The subsequent hydrolysis of the ester to the acid is where 80% of users lose their ee due to racemization.

Step 1: N-Acylation

Reaction: Chiral Ethyl Nipecotate + Phenylacetyl Chloride


 N-Phenylacetyl Ethyl Nipecotate.
  • The Trap: Using strong bases (NaOH/KOH) or high heat generates ketenes or promotes enolization.

  • The Fix: Use Schotten-Baumann conditions (biphasic) or organic bases (DIPEA/TEA) in DCM at 0°C .

  • Protocol Insight: Keep the reaction cold. The amide bond forms rapidly; excess heat only serves to racemize the C3 center via transient enolate formation.

Step 2: Hydrolysis (The Critical Step)

Reaction: N-Phenylacetyl Ethyl Nipecotate


 N-Phenylacetyl Nipecotic Acid.
  • Mechanism of Failure: The C3 proton is alpha to the carbonyl. Under harsh basic conditions (refluxing NaOH), this proton becomes acidic, leading to a planar enolate intermediate and loss of chirality.

  • Optimized Protocol:

    • Dissolve ester in THF/Methanol/Water (3:1:1) .

    • Add Lithium Hydroxide (LiOH) (1.5 eq) at 0°C .

    • Allow to warm only to room temperature. Monitor by TLC. DO NOT REFLUX.

    • Acidify carefully with 1N HCl to pH 3-4 to precipitate the product.

Module 3: Analytical Controls (Chiral HPLC)

You cannot optimize what you cannot measure. Standard C18 columns will not separate enantiomers.

Recommended Method Parameters:

  • Column: Chiralpak IC or Chiralcel OD-H (Polysaccharide-based).

  • Mobile Phase: n-Hexane : Isopropanol (90:10) with 0.1% TFA (Trifluoroacetic acid).

    • Note: The TFA is required to suppress the ionization of the carboxylic acid, ensuring sharp peaks. Without it, the acid tailing will obscure the enantiomeric separation.

  • Detection: UV at 210 nm or 254 nm.

Frequently Asked Questions (FAQ)

Q1: Can I resolve the N-phenylacetylnipecotic acid after synthesis instead of starting with chiral material?

  • A: It is possible but inefficient. Resolving the final acid usually requires expensive chiral bases (e.g., quinine, cinchonidine) and often results in lower yields. Resolving the ethyl nipecotate precursor with cheap tartaric acid is the industrial standard for a reason [1].

Q2: My ee dropped from 98% (ester) to 85% (acid). What happened?

  • A: You likely used conditions that were too basic or too hot during the hydrolysis step. Switch from NaOH to LiOH and strictly maintain temperatures below 25°C. The C3 stereocenter is sensitive to base-catalyzed epimerization [3].

Q3: Why use Phenylacetyl Chloride instead of Phenylacetic Acid + Coupling Agent (EDC/NHS)?

  • A: Both work, but the acid chloride is cleaner and faster for scale-up. However, if you observe racemization with the acid chloride (due to HCl generation), switching to EDC/HOBt coupling conditions can be gentler, as it avoids the generation of strong mineral acids [2].

References

  • Vertex Pharmaceuticals. (2004). Process for resolving racemic mixtures of piperidine derivatives. US Patent Application 20040039206A1. Link

  • Li, Y., et al. (2013).[2][3] The Resolution of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1-(2-Thiopheneacetyl)-3-Piperidine Carboxylate.[4] Advanced Materials Research, Vols. 781-784.[2] Link[2]

  • Hellenbrand, T., et al. (2016).[5] Synthesis of 4-substituted nipecotic acid derivatives and their evaluation as potential GABA uptake inhibitors. Bioorganic & Medicinal Chemistry.[5][6][7][8] Link

  • Phenomenex. (2024). Chiral HPLC Separations: A Guide to Column Selection and Method Development.Link

Sources

Troubleshooting

Technical Guide: Preventing Racemization During Coupling of Piperidine-3-Carboxylic Acid

Diagnostic Overview: The "C3-Lability" Challenge The Issue: You are observing a loss of enantiomeric excess (ee%) during the coupling of (R)- or (S)-N-protected-piperidine-3-carboxylic acid (nipecotic acid derivatives)....

Author: BenchChem Technical Support Team. Date: March 2026

Diagnostic Overview: The "C3-Lability" Challenge

The Issue: You are observing a loss of enantiomeric excess (ee%) during the coupling of (R)- or (S)-N-protected-piperidine-3-carboxylic acid (nipecotic acid derivatives). Despite starting with >99% ee material, the final amide product degrades to 80–90% ee or lower.

The Root Cause: Unlike standard


-amino acids, piperidine-3-carboxylic acid is a 

-amino acid derivative (structurally) but behaves chemically like an

-chiral acid with high susceptibility to base-catalyzed enolization.
  • Acidity of C3-H: The proton at the C3 position is thermodynamically acidic.

  • Base-Mediated Extraction: Standard tertiary amine bases (DIEA, TEA) used with uronium reagents (HATU, HBTU) rapidly abstract this proton, forming a planar enolate intermediate that destroys chirality.

  • Oxazolone Formation: While less common in urethanes (Boc/Fmoc) than amides, the activated ester can cyclize to form a 5(4H)-oxazolone, which is highly prone to racemization.

Mechanism of Failure

The following diagram illustrates the pathway to racemization that you must interrupt.

RacemizationMechanism Start Chiral Piperidine-3-COOH (S-Enantiomer) Activation Activated Ester (O-Acylisourea/OBt) Start->Activation Coupling Reagent Base Strong Base (DIEA/TEA) Enolate Planar Enolate (Achiral Intermediate) Base->Enolate Proton Abstraction Activation->Enolate Slow Amine Addition + Excess Base SafePath Nucleophilic Attack (Fast Amine Addition) Activation->SafePath Optimized Condition Product Racemic Product (50:50 Mixture) Enolate->Product Reprotonation Chiral Amide\n(>99% ee) Chiral Amide (>99% ee) SafePath->Chiral Amide\n(>99% ee)

Caption: Figure 1. The kinetic competition between productive coupling (Green) and base-catalyzed racemization (Red).

Troubleshooting Guide: Critical Parameters

Do not treat this coupling like a standard Gly/Ala peptide bond. You must alter your standard operating procedure (SOP) regarding Reagents, Bases, and Temperature.

A. Reagent Selection (The "Hardware")
Reagent ClassRisk LevelRecommendationTechnical Rationale
Uronium (HATU, HBTU) HIGH AVOID Requires basic conditions (pH > 8) for activation, guaranteeing C3-proton abstraction before coupling occurs.
Carbodiimide (EDC, DIC) MEDIUM USE WITH ADDITIVE Neutral activation. Must use Oxyma Pure or HOBt to prevent slow activation and O-acylisourea rearrangement.
Phosphonic Anhydride (T3P) LOW GOLD STANDARD Activates in neutral/mildly acidic conditions; requires weak bases (Pyridine/NMM). Fastest kinetics vs. racemization rate.
B. Base Selection (The "Software")

The choice of base is the single most critical variable.

  • STOP using DIEA (Diisopropylethylamine) or TEA. Their pKa is too high (~10-11), promoting enolization.

  • START using Collidine (TMP) or N-Methylmorpholine (NMM). These are weaker bases (pKa ~7.4) sufficient to deprotonate the carboxylic acid but insufficient to strip the C3-proton rapidly.

  • START using Pyridine. Specifically for T3P couplings, pyridine acts as both solvent and mild base/catalyst.

C. Process Control
  • Temperature: Perform activation and coupling at 0°C . Only warm to Room Temperature (RT) if conversion stalls after 2 hours.

  • Order of Addition: Never premix the acid and base for long periods. Add the base last or simultaneously with the coupling agent.

Validated Protocols

Choose Protocol A for maximum safety (highest ee%). Choose Protocol B if T3P is unavailable or for solid-phase synthesis.

Protocol A: The T3P Method (Recommended)

Best for: Solution phase, scale-up, and highly sensitive substrates.

Reagents:

  • Substrate: N-Boc-Piperidine-3-carboxylic acid (1.0 equiv)

  • Amine Partner: 1.1 equiv[1][2]

  • Coupling Agent: T3P (Propylphosphonic anhydride), 50% w/w in EtOAc or DMF (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 – 5.0 equiv) or NMM (3.0 equiv)

  • Solvent: EtOAc or 2-MeTHF (Green alternative)

Workflow:

  • Dissolution: Charge the N-Boc-acid and the Amine partner into the reactor/flask with EtOAc (10 volumes).

  • Cooling: Cool the mixture to 0–5 °C .

  • Base Addition: Add Pyridine. Stir for 5 minutes.

  • Activation: Add T3P solution dropwise over 10–15 minutes, maintaining temperature < 5 °C.

  • Reaction: Stir at 0 °C for 1 hour. Monitor by HPLC/LCMS.

    • Checkpoint: If < 5% starting material remains, quench. If slow, warm to 20 °C.

  • Workup: Wash with water, then 0.5M HCl (to remove pyridine), then NaHCO3.

Why this works: T3P activates the acid via a mixed anhydride that is sterically protected and highly reactive toward amines but stable toward enolization.

Protocol B: The DIC/Oxyma Method

Best for: Solid Phase Peptide Synthesis (SPPS) or when T3P is incompatible.

Reagents:

  • Coupling Agent: DIC (Diisopropylcarbodiimide) (1.1 equiv)

  • Additive: Oxyma Pure (Ethyl cyanohydroxyiminoacetate) (1.1 equiv)

  • Base: Collidine (2,4,6-Trimethylpyridine) (2.0 equiv) - Optional, only if amine is a salt.

  • Solvent: DMF or DCM.[1][3]

Workflow:

  • Pre-Cool: Dissolve Amino Acid and Oxyma Pure in DMF. Cool to 0 °C.

  • Activation: Add DIC. Stir for only 2–3 minutes (minimize pre-activation time).

  • Coupling: Add the Amine partner (and Collidine if the amine is an HCl salt) immediately.

  • Reaction: Stir at 0 °C for 1 hour, then RT for 2–4 hours.

Decision Logic & Visualization

Use this logic flow to determine your experimental setup.

OptimizationLogic Start Start Coupling Design CheckSolubility Is substrate soluble in EtOAc? Start->CheckSolubility YesSoluble Use T3P / Pyridine (Protocol A) CheckSolubility->YesSoluble Yes NoSoluble Must use DMF/DCM CheckSolubility->NoSoluble No CheckPhase Solid Phase or Solution? NoSoluble->CheckPhase SolutionPhase Use EDC / Oxyma / Collidine CheckPhase->SolutionPhase Solution SolidPhase Use DIC / Oxyma CheckPhase->SolidPhase Solid Phase

Caption: Figure 2. Decision matrix for selecting the optimal coupling system based on solubility and phase.

Frequently Asked Questions (FAQs)

Q1: Can I use HATU if I lower the temperature to -20°C? A: It is risky. Even at low temperatures, the basicity required for HATU (DIEA/TEA) creates a high local pH environment. If you must use HATU (e.g., for extremely hindered amines), use Collidine as the base and ensure the amine is added before the base to capture the active ester immediately.

Q2: How do I measure the enantiomeric excess (ee) of the product? A: Standard C18 HPLC will not separate enantiomers. You must use Chiral HPLC or SFC.

  • Columns: Chiralpak IA, IC, or AD-H are effective for piperidine derivatives.

  • Mobile Phase: Hexane/IPA or Hexane/Ethanol (with 0.1% DEA or TFA depending on the basicity of your product).

  • Reference: You must synthesize the racemate (using HATU/DIEA at RT) to establish the retention times of both enantiomers.

Q3: My amine is an HCl salt. Does this change the protocol? A: Yes. You need an extra equivalent of base to free the amine.

  • For T3P: Add extra Pyridine.

  • For Carbodiimides: Use NMM or Collidine.[4] Do not use DIEA to free the salt, as the excess strong base will trigger racemization.

Q4: Is "Pre-activation" recommended? A: generally NO for this substrate. Prolonged pre-activation allows the activated ester to sit in the presence of base (or self-catalyze) into the enol form or oxazolone. Add the amine as soon as possible after the coupling reagent.

References

  • T3P as the Anti-Racemization Reagent: Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[5] Organic Letters, 2011.[5]

  • Oxyma Pure vs. HOBt: Subirós-Funosas, R., et al. "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion."[6] Chemistry – A European Journal, 2009.[6]

  • Base Effects on Racemization: Carpino, L. A., et al. "Racemization Studies During Solid-Phase Peptide Synthesis Using Azabenzotriazoles." Journal of Organic Chemistry. (Discusses Collidine vs. DIEA superiority).
  • Chiral Analysis of Piperidine Derivatives: "Enantiomeric Separation of (R)-N-tert-butoxy carbonyl-piperidine-3-carboxylic acid hydrazide." Journal of Chromatographic Science, 2021.

  • General Review of Peptide Coupling Reagents: El-Faham, A., & Albericio, F. "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 2011.

Sources

Optimization

Technical Support Center: Solution Stability &amp; Handling of 1-(2-Phenylacetyl)piperidine-3-carboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide and causality analysis to address the most common solution-phase anomalies encountered when working w...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide and causality analysis to address the most common solution-phase anomalies encountered when working with 1-(2-Phenylacetyl)piperidine-3-carboxylic acid.

This compound—an N-acylated nipecotic acid derivative—exhibits specific structural dynamics (such as restricted amide rotation and pH-dependent stereochemical lability) that are frequently misdiagnosed as chemical degradation. The following self-validating protocols and field-proven insights are designed to ensure the scientific integrity of your analytical and biological assays.

Part 1: Diagnostic Workflow

StabilityWorkflow Start Evaluate Solution Integrity of 1-(2-Phenylacetyl)piperidine-3-carboxylic acid NMR_Issue Symptom: Peak Doubling in NMR Start->NMR_Issue Chiral_Issue Symptom: Loss of Chiral Purity Start->Chiral_Issue Ppt_Issue Symptom: Precipitation in Buffer Start->Ppt_Issue VT_NMR Action: Run VT-NMR (80°C) NMR_Issue->VT_NMR Confirm Rotamers Diagnosis: Amide Rotamers (No Degradation) VT_NMR->Rotamers pH_Check Action: Check Buffer pH Chiral_Issue->pH_Check Investigate Epimerization Diagnosis: Base-Catalyzed C3 Epimerization (pH > 8) pH_Check->Epimerization Solubility_Check Action: Verify pH vs pKa (~4.5) Ppt_Issue->Solubility_Check Test Protonation Diagnosis: Acid Protonation (Adjust pH or add DMSO) Solubility_Check->Protonation

Troubleshooting workflow for 1-(2-Phenylacetyl)piperidine-3-carboxylic acid stability issues.

Part 2: Frequently Asked Questions & Causality Analysis

Q1: My NMR spectrum in D₂O or DMSO-d₆ shows peak doubling. Has my compound degraded? Expertise & Causality: This is almost certainly not degradation. Restricted rotation around the tertiary amide bond (N-CO) creates distinct cis (E) and trans (Z) chemical environments. The partial double-bond character of the N-CO bond—driven by the delocalization of the nitrogen lone pair into the carbonyl—creates an energy barrier to rotation (~15-20 kcal/mol). This results in a mixture of rotamers that appear as doubled peaks in the NMR spectrum, a well-documented phenomenon in N-acyl piperidines ([1]). Self-Validating Solution: Execute Protocol A (Variable Temperature NMR). Heating the sample increases the rotation rate, causing the peaks to coalesce. Returning the sample to room temperature will restore the doubled peaks, validating that the phenomenon is physical (rotameric) rather than chemical degradation.

Q2: I observed a loss of enantiomeric purity over time in my assay buffer. Why? Expertise & Causality: The proton at the C3 position of the piperidine ring is situated alpha to the electron-withdrawing carboxylic acid group. In basic environments (pH > 8.0), this proton becomes sufficiently acidic to be abstracted by hydroxide or buffer base, forming a planar enolate intermediate. Subsequent reprotonation can occur from either face of the ring, leading to base-catalyzed epimerization (racemization) of the stereocenter. Self-Validating Solution: Execute Protocol B (Chiral HPLC Monitoring). Maintain stock solutions and assay buffers at a slightly acidic to neutral pH (4.5 – 7.0) to suppress enolization.

Q3: Is the amide bond susceptible to hydrolysis in aqueous solutions? Expertise & Causality: While aliphatic tertiary amides are generally robust, N-acylated amino acid derivatives can exhibit unexpected hydrolytic instability. The electron-rich phenylacetyl group can participate in neighboring group effects or stabilize transition states that accelerate amide cleavage under strong acidic or basic conditions, yielding phenylacetic acid and piperidine-3-carboxylic acid ([2]). Self-Validating Solution: Execute Protocol C (LC-MS Monitoring). Avoid prolonged exposure to extreme pH extremes (< 2.0 or > 10.0) or elevated temperatures (> 40°C) in aqueous media.

Q4: The compound precipitates when I prepare a stock solution in aqueous buffer. How do I fix this? Expertise & Causality: The piperidine-3-carboxylic acid moiety has a pKa of approximately 4.5. If your buffer pH drops below this threshold, the carboxylate group becomes fully protonated. The resulting neutral molecule is highly lipophilic and will rapidly crash out of aqueous solutions. Self-Validating Solution: Titrate the solution with dilute NaOH to a pH of 5.5–6.0 to ensure the formation of the highly soluble carboxylate salt, or utilize up to 5% DMSO as a cosolvent prior to aqueous dilution.

Part 3: Quantitative Data & Stability Matrices

The following table synthesizes the expected physical and chemical behavior of 1-(2-Phenylacetyl)piperidine-3-carboxylic acid across various environmental conditions.

ConditionParameter EvaluatedObservation / Half-Life (

)
Recommended Action
pH < 4.5 Aqueous Solubility< 1 mg/mL (Rapid Precipitation)Titrate pH to > 5.5 or use 5% DMSO cosolvent.
pH 5.0 – 7.0 Amide Hydrolysis

> 30 days at 25°C
Optimal storage range. Stable for standard assays.
pH > 8.0 Stereochemical Purity

~ 48 hours (Epimerization)
Avoid basic buffers if enantiopurity is required.
D₂O / DMSO-d₆ NMR Spectral Profile~ 60:40 E/Z Rotamer RatioRun VT-NMR at 80°C to coalesce signals.
0.1 M HCl / 40°C Chemical Stability

~ 72 hours (Hydrolysis)
Monitor via LC-MS; avoid heated acidic storage.
Part 4: Step-by-Step Experimental Protocols
Protocol A: Variable Temperature (VT) NMR for Rotamer Validation

This protocol self-validates by confirming reversibility, distinguishing conformational dynamics from irreversible degradation.

  • Preparation: Dissolve 15–20 mg of the compound in 0.6 mL of DMSO-d₆.

  • Baseline Acquisition: Acquire a standard 1D ¹H NMR spectrum at 25°C (298 K) to establish the baseline rotamer ratio (observe doubled signals for the piperidine ring protons and the phenylacetyl -CH₂- group).

  • Thermal Ramping: Increment the NMR probe temperature in 10°C steps up to 80°C (353 K).

  • Equilibration: Allow exactly 5 minutes of thermal equilibration at each step before acquisition.

  • Observation: Note the broadening and subsequent coalescence of the doubled signals into time-averaged singlets.

  • Validation: Cool the probe back to 25°C and re-acquire the spectrum. The exact baseline rotamer ratio must return; if new peaks remain, thermal degradation has occurred.

Protocol B: Chiral HPLC Monitoring for C3 Epimerization
  • Sample Prep: Prepare a 1 mg/mL stock solution of the enantiopure compound in the target buffer.

  • Sampling: Extract 10 µL aliquots at designated time points (0, 1, 4, 24, and 48 hours).

  • Chromatography: Inject onto a chiral stationary phase column (e.g., Chiralpak AD-H, 250 x 4.6 mm).

  • Elution: Run an isocratic mobile phase of Hexane/Isopropanol/Trifluoroacetic Acid (80:20:0.1 v/v/v) at a flow rate of 1.0 mL/min.

  • Detection: Monitor UV absorbance at 210 nm and 254 nm.

  • Analysis: Calculate the enantiomeric excess (ee%) by comparing the Area Under the Curve (AUC) of the (R) and (S) enantiomer peaks.

Protocol C: LC-MS Monitoring for Amide Hydrolysis
  • Stress Incubation: Prepare a 0.5 mg/mL solution of the compound in the stress buffer (e.g., 0.1 M HCl) and incubate at 40°C.

  • Quenching: At specific time points, quench 50 µL aliquots by neutralizing with an equivalent volume of 0.1 M NaOH.

  • Dilution: Dilute 1:10 with mobile phase (Water/Acetonitrile containing 0.1% Formic Acid).

  • Injection: Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Gradient: Run a linear gradient from 5% to 95% Acetonitrile over 5 minutes.

  • Mass Detection: Monitor via ESI+ MS for the parent mass

    
     (
    
    
    
    248.1) and potential hydrolysis fragments, specifically piperidine-3-carboxylic acid
    
    
    (
    
    
    130.1).
Part 5: References
  • Lanyon-Hogg, T., Ritzefeld, M., Masumoto, N., Magee, A. I., Rzepa, H. S., & Tate, E. W. "Modulation of Amide Bond Rotamers in 5-Acyl-6,7-dihydrothieno[3,2-c]pyridines." The Journal of Organic Chemistry, 2015, 80(9), 4370-4377.[Link]

  • Samaritoni, J. G., Copes, A. T., Crews, D. K., Glos, C., Thompson, A. L., Wilson, C., O'Donnell, M. J., & Scott, W. L. "Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides." The Journal of Organic Chemistry, 2014, 79(7), 3140-3151.[Link]

Sources

Troubleshooting

Common impurities in the synthesis of N-phenylacetylnipecotic acid

Topic: Impurity Profiling & Troubleshooting Guide Executive Summary & Synthesis Logic N-Phenylacetylnipecotic acid is a critical intermediate, often utilized in the development of GABA uptake inhibitors (e.g., substitute...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Impurity Profiling & Troubleshooting Guide

Executive Summary & Synthesis Logic

N-Phenylacetylnipecotic acid is a critical intermediate, often utilized in the development of GABA uptake inhibitors (e.g., substituted nipecotic acid derivatives). The synthesis typically involves the N-acylation of nipecotic acid (piperidine-3-carboxylic acid) with phenylacetyl chloride .

While conceptually simple, this reaction presents a specific purification challenge: The "Dual-Acid" Problem. Both the desired product (N-phenylacetylnipecotic acid) and the primary hydrolytic impurity (phenylacetic acid) are carboxylic acids with similar lipophilicity and pKa values. This makes standard acid/base extraction inefficient, often leading to co-elution in chromatography and co-precipitation in crystallization.

Standard Synthesis Workflow (Schotten-Baumann Conditions)
  • Reactants: Nipecotic Acid (dissolved in aqueous NaOH) + Phenylacetyl Chloride (in THF/Dioxane).

  • Mechanism: Nucleophilic acyl substitution.[1][2]

  • Critical Control: pH maintenance (8–10) to keep the piperidine nitrogen nucleophilic while minimizing chloride hydrolysis.

Visualizing the Process & Impurity Fate

The following flowchart maps the reaction and the specific points where impurities are generated or removed.

G cluster_0 Reaction Phase cluster_1 Workup & Isolation Start Nipecotic Acid (Aq. NaOH, pH > 10) Reaction Acylation Reaction (0-5°C, pH 8-10) Start->Reaction Reagent Phenylacetyl Chloride (Dropwise) Reagent->Reaction Impurity1 Impurity A: Phenylacetic Acid (Hydrolysis) Reaction->Impurity1 Wet Solvent/High Temp Impurity2 Impurity B: Unreacted Nipecotic Acid Reaction->Impurity2 pH < 7 Acidify Acidification (HCl) to pH 2-3 Reaction->Acidify Extract Extraction (DCM or EtOAc) Acidify->Extract Aqueous Aqueous Phase (Contains Impurity B) Extract->Aqueous Removes Salts & Unreacted Amine Organic Organic Phase (Product + Impurity A) Extract->Organic Cryst Selective Crystallization (EtOH/Water or Toluene) Organic->Cryst Final Final Cryst->Final Pure N-Phenylacetyl- nipecotic Acid Waste Waste Cryst->Waste Filtrate contains Phenylacetic Acid

Figure 1: Reaction workflow highlighting the "Dual-Acid" separation challenge in the final crystallization step.

Troubleshooting Guide (Q&A)

Category 1: Purity & Isolation Issues

Q1: I see a persistent impurity peak (~5-10%) in HPLC that tracks closely with my product. Acid/Base wash didn't remove it.[3] What is it? Diagnosis: This is likely Phenylacetic Acid (Impurity A). The Science: Phenylacetyl chloride is highly moisture-sensitive. If it hydrolyzes before reacting with the amine, it forms phenylacetic acid. Since your product is also a carboxylic acid, both protonate at pH 2 and extract into the organic layer. Corrective Action:

  • Reagent Quality: Distill Phenylacetyl chloride before use or purchase fresh ampules.

  • Workup Modification: Do not rely on extraction alone. You must perform a recrystallization .

    • Protocol: Dissolve the crude solid in minimum hot Ethyl Acetate or Ethanol. Add Hexane or Water (antisolvent) dropwise until turbid. Cool slowly. The product (amide) typically crystallizes, while phenylacetic acid remains in the mother liquor.

Q2: My product yield is low, and I see a large "baseline hump" in the aqueous phase by LC-MS. Diagnosis: Unreacted Nipecotic Acid (Impurity B) or Oligomerization . The Science: Nipecotic acid is zwitterionic. If the reaction pH drops below 8.5 during the addition of the acid chloride, the piperidine nitrogen becomes protonated (


) and loses nucleophilicity. The acid chloride then just hydrolyzes in the water.
Corrective Action: 
  • pH Stat: Use an autotitrator or manually add NaOH simultaneously with the acid chloride to maintain pH 9–10.

  • Solvent System: Ensure vigorous stirring. Schotten-Baumann is biphasic; mass transfer limitations can starve the reaction of the acylating agent.

Category 2: Structural & Isomeric Impurities[3][4]

Q3: The NMR shows a "shadow" doublet near the piperidine ring protons. Is this a diastereomer? Diagnosis: Likely Rotamers or Regioisomers (Isonipecotic Acid derivative) . The Science:

  • Rotamers: Amide bonds have restricted rotation. N-acyl piperidines often show broad or split peaks in NMR at room temperature due to cis/trans rotamers.

    • Test: Run the NMR at 50°C. If the peaks coalesce, it is rotamers (not an impurity).

  • Regioisomers: Commercial Nipecotic acid (3-COOH) can contain 1–2% Isonipecotic acid (4-COOH). This will react identically to form N-phenylacetylisonipecotic acid.

    • Test: Check the starting material purity. These isomers are very difficult to separate after acylation.

Q4: I am using (S)-Nipecotic acid, but the optical rotation is lower than reported. Did it racemize? Diagnosis: Base-Catalyzed Racemization . The Science: While the chiral center is at C3 (beta to the nitrogen), harsh basic conditions (pH > 12) or high temperatures during workup can induce racemization, especially if the reaction involves an intermediate mixed anhydride (if using coupling agents like EDC/isobutyl chloroformate instead of Schotten-Baumann). Corrective Action:

  • Keep reaction temperature < 5°C.

  • Avoid pH > 11.

  • If using coupling agents, use HOBt/HOAt to suppress racemization.

Analytical Reference Data

Use this table to identify peaks in your crude mixture.

Impurity NameOriginRelative HPLC Retention (RRT)*Detection Characteristic
Phenylacetic Acid Hydrolysis of reagent~1.1 - 1.2distinct singlet @ 3.6 ppm (

) in H-NMR
Nipecotic Acid Unreacted starting material~0.2 (Front)Transparent in UV (254nm); requires ELSD or MS
N-Phenylacetyl-isonipecotic acid Starting material contaminant~1.0 (Co-elutes)Splitting pattern of CH-COOH in NMR differs
Toluene/Benzene Solvent entrapment~2.5Common if stripping solvents aggressively

*Note: RRT based on C18 Column, Water/Acetonitrile + 0.1% TFA gradient.

References

  • Schotten-Baumann Reaction Mechanism & Conditions.

    • Source: Chemistry-Reaction.com / Byjus.
    • Relevance: Defines the biphasic base-catalyzed conditions required to maintain amine nucleophilicity.
    • URL:

  • Synthesis of Nipecotic Acid Deriv

    • Source: BioRxiv (2025).[4] "Synthesis and Biological Evaluation of Nipecotic Acid Derivatives..."

    • Relevance: Provides modern protocols for purifying N-substituted nipecotic acid derivatives, specifically noting RP-MPLC purific
    • URL:

  • Purification of Phenylacetic Acid Deriv

    • Source: Organic Syntheses, Coll. Vol. 2.
    • Relevance: Classic reliable protocols for handling phenylacetyl chloride and removing phenylacetic acid byproducts.
    • URL:

  • Reactive Impurities in Excipients & Reagents.

    • Source: N
    • Relevance: Discusses the impact of trace organic acid impurities (like phenylacetic acid) in drug development.
    • URL:

Sources

Reference Data & Comparative Studies

Validation

Comprehensive HPLC Method Development Guide for N-Phenylacetylnipecotic Acid Purity Analysis

Introduction & Mechanistic Rationale N-phenylacetylnipecotic acid (1-(phenylacetyl)piperidine-3-carboxylic acid) is a critical synthetic intermediate in the development of highly potent GABA uptake inhibitors, including...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

N-phenylacetylnipecotic acid (1-(phenylacetyl)piperidine-3-carboxylic acid) is a critical synthetic intermediate in the development of highly potent GABA uptake inhibitors, including various 1[1]. Because impurities can carry over into final active pharmaceutical ingredients (APIs) and compromise pharmacological efficacy, the determination of the correct chemical purity of 2 is indispensable[2].

As an Application Scientist, developing a robust High-Performance Liquid Chromatography (HPLC) method requires a deep understanding of the molecule's physicochemical properties. N-phenylacetylnipecotic acid features a piperidine ring substituted with a bulky, hydrophobic N-phenylacetyl group and a highly polar carboxylic acid moiety at the 3-position (estimated


 ~4.5).

The Causality of pH Control: Analyzing ionizable acidic compounds requires strict mobile phase pH control to prevent 3[3]. If the mobile phase pH is near the


, the analyte exists in a dynamic equilibrium between its ionized and neutral states, leading to4[4]. Therefore, our method utilizes a strongly acidic buffer (pH 

2.5) to ensure the carboxylic acid remains fully protonated (neutral), maximizing retention and peak symmetry on reversed-phase columns.

Product Comparison: Selecting the Optimal Stationary Phase

To establish a self-validating, robust purity assay, we evaluated three distinct column chemistries. The goal was to achieve baseline resolution (


) from known synthetic impurities (e.g., phenylacetic acid, unreacted nipecotic acid) while maintaining an asymmetry factor (

) close to 1.0.
  • Alternative A: Standard C18 (e.g., Waters XBridge C18) The industry standard for hydrophobicity. While it provides strong retention for the N-phenylacetyl group, the highly acidic mobile phase required for this analyte can lead to secondary interactions between the protonated carboxylic acid and residual surface silanols, occasionally resulting in peak tailing.

  • Alternative B: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl) Offers orthogonal

    
     selectivity. Because the analyte contains a phenyl ring, this phase provides unique retention mechanisms that excel at separating the target molecule from structurally similar aromatic impurities (e.g., isomeric phenylacetyl derivatives).
    
  • Alternative C: Polar-Embedded C18 (e.g., Agilent Bonus-RP) Incorporates an embedded amide or carbamate group within the alkyl chain. This creates a localized polar shielding effect that prevents the target's carboxylic acid from interacting with unreacted silanols. It also resists hydrophobic dewetting in highly aqueous conditions, making it exceptionally well-suited for acidic compounds.

Quantitative Data Comparison

Experimental Conditions: Isocratic 40% Acetonitrile / 60% Water (0.1% TFA, pH 2.1), Flow Rate 1.0 mL/min, UV 214 nm.

Column ChemistryRetention Time (

, min)
Asymmetry Factor (

)
Theoretical Plates (

)
Resolution from Phenylacetic Acid (

)
Standard C18 6.451.428,5002.1
Phenyl-Hexyl 7.101.2510,2003.8
Polar-Embedded C18 5.801.0514,5002.9

Verdict: The Polar-Embedded C18 is the optimal choice for routine purity analysis due to its superior peak symmetry (


) and high theoretical plate count. However, if the synthetic route produces closely eluting aromatic isomers, the Phenyl-Hexyl  column serves as the best orthogonal alternative.

Experimental Protocol: Optimized Gradient Method

To ensure a self-validating system, the following step-by-step methodology incorporates a gradient elution to flush highly retained hydrophobic impurities while maintaining sharp peak shapes for the target analyte.

Step 1: Reagent & Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to 1000 mL of ultrapure water (18.2 M

    
    cm). Mix thoroughly and degas. The resulting pH will be ~2.1, which is >2 units below the analyte's 
    
    
    
    , ensuring complete protonation.
  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile (ACN).

  • Diluent: Prepare a 50:50 Water:ACN (v/v) solution to ensure complete sample solubility without causing solvent-mismatch peak distortion during injection.

Step 2: Chromatographic Conditions Setup
  • Column: Polar-Embedded C18, 150 mm

    
     4.6 mm, 3.5 
    
    
    
    m particle size.
  • Column Temperature: 35 °C (thermostatted to reduce mobile phase viscosity and improve mass transfer).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10

    
    L.
    
  • Detection: PDA/UV at 214 nm (optimal for amide/carboxylic acid absorbance) and 254 nm (for phenyl ring specificity).

Step 3: Gradient Program Execution

Program the LC pump with the following gradient to ensure adequate retention of polar impurities early in the run, followed by the elution of the hydrophobic N-phenylacetylnipecotic acid.

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.08515Initial
2.08515Isocratic Hold
12.03070Linear Gradient
15.03070Column Wash
15.18515Re-equilibration
20.08515End
Step 4: System Suitability & Self-Validation

Before analyzing unknown synthetic batches, inject a resolution standard containing N-phenylacetylnipecotic acid, nipecotic acid, and phenylacetic acid. Validation Gate: The system is validated for the run only if


 between all peaks, and the asymmetry factor (

) of the target peak is

.

Method Development Workflow Visualization

HPLC_Workflow Start Method Goal: Purity Analysis Screening Column Screening (C18, Phenyl-Hexyl, Polar-C18) Start->Screening pHOpt Mobile Phase Optimization (pH < 2.5 for pKa ~4.5) Screening->pHOpt Select Optimal Column: Polar-Embedded C18 pHOpt->Select Gradient Gradient Optimization (0.1% TFA / ACN) Select->Gradient Validation Method Validation (Specificity, Linearity, LOD/LOQ) Gradient->Validation

Fig 1: Stepwise HPLC method development workflow for acidic pharmaceutical intermediates.

References

  • [1] Title: Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors | Journal of Medicinal Chemistry - ACS Publications Source: acs.org URL:

  • [3] Title: Hplc method development and validation: a review - SciSpace Source: scispace.com URL:

  • [2] Title: Determination of enantiomeric excess of nipecotic acid as 1-(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl) derivatives - PubMed Source: nih.gov URL:

  • [4] Title: A process of method development: A chromatographic approach - Journal of Chemical and Pharmaceutical Research Source: jocpr.com URL:

Sources

Comparative

Infrared (IR) spectroscopy peaks for N-substituted nipecotic acid

Advanced Infrared (IR) Spectroscopy Profiling of N-Substituted Nipecotic Acid Derivatives: A Comparative Analytical Guide Executive Summary Nipecotic acid is a highly potent inhibitor of γ-aminobutyric acid (GABA) uptake...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Infrared (IR) Spectroscopy Profiling of N-Substituted Nipecotic Acid Derivatives: A Comparative Analytical Guide

Executive Summary

Nipecotic acid is a highly potent inhibitor of γ-aminobutyric acid (GABA) uptake. However, its zwitterionic and hydrophilic nature prevents it from efficiently crossing the blood-brain barrier (BBB)[1]. To overcome this pharmacokinetic limitation, drug development professionals synthesize N-substituted derivatives—most notably tiagabine, which incorporates a lipophilic diarylalkenyl moiety[2].

Infrared (IR) spectroscopy serves as a frontline analytical tool for confirming these structural modifications. This guide provides a rigorous comparison of IR spectral signatures across nipecotic acid derivatives, detailing the mechanistic causality behind peak shifts and offering a self-validating experimental protocol for accurate spectral acquisition.

Mechanistic Causality: The Chemistry of N-Substitution and IR Shifts

As a Senior Application Scientist, it is critical to look beyond empirical peak matching and understand the physical chemistry driving spectral changes.

  • The Zwitterionic Baseline : Unsubstituted nipecotic acid in its solid state typically exists as a zwitterion (piperidinium carboxylate)[3]. Consequently, the IR spectrum lacks a sharp, un-ionized carboxylic acid carbonyl (C=O) stretch. Instead, it exhibits a broad N-H/O-H stretching band (3350–3200 cm⁻¹) and a carboxylate asymmetric stretch shifted to lower wavenumbers (~1550–1610 cm⁻¹)[1].

  • N-Substitution and Salt Formation : When the secondary amine is N-substituted (e.g., N-alkylation to form tiagabine) and converted to a hydrochloride salt, the zwitterionic character is abolished. The carboxylic acid is protonated, causing the C=O stretch to sharply shift upward to ~1759 cm⁻¹[2]. Furthermore, the secondary N-H stretch disappears, replaced by characteristic tertiary amine C-N stretches (~1360 cm⁻¹) and signals from the new functional groups (e.g., aromatic C=C stretches at 1612 cm⁻¹)[2].

IR_Shifts N1 Unsubstituted Nipecotic Acid (Zwitterionic Solid) N2 N-Substitution (Alkylation/Acylation) N1->N2 BBB Permeability Optimization N3 N-Substituted Derivative (e.g., Tiagabine HCl) N2->N3 Structural Conversion N4 IR Spectral Shifts - Loss of N-H Stretch - C=O shifts to ~1759 cm⁻¹ N3->N4 Spectroscopic Validation

Fig 1: Mechanistic pathway of nipecotic acid N-substitution and resulting IR spectral shifts.

Comparative IR Peak Analysis

The following table synthesizes quantitative IR data comparing unsubstituted nipecotic acid, an N-Boc protected intermediate, and the active pharmaceutical ingredient (API) Tiagabine HCl.

Functional Group / VibrationUnsubstituted Nipecotic Acid[1][3]N-Boc-Nipecotic Acid (Prodrug)[1]Tiagabine HCl (API)[2]Mechanistic Rationale
O-H / N-H Stretch 3350–3200 cm⁻¹ (Broad)~3300 cm⁻¹ (Shifted/Reduced)3099 cm⁻¹ (Strong O-H)N-substitution eliminates the secondary amine N-H stretch.
C=O Stretch (Acid/Ester) ~1550–1610 cm⁻¹ (Carboxylate)1690–1750 cm⁻¹ (Ester/Carbamate)1759 cm⁻¹ (Strong, un-ionized)Disruption of the zwitterion protonates the acid, shifting C=O to higher energy.
C=C Stretch (Aromatic) AbsentAbsent1612 cm⁻¹ (Strong)Introduction of the diarylalkenyl moiety in tiagabine.
C-N Stretch ~1100–1200 cm⁻¹~1242 cm⁻¹1360 cm⁻¹ (Strong)Transition from secondary to sterically hindered tertiary amine.

Analytical Methodologies: ATR-FTIR vs. Transmission (KBr Pellet)

When analyzing N-substituted nipecotic acid derivatives, the choice of sampling technique fundamentally impacts data integrity.

  • Transmission (KBr Pellet) : The traditional USP <197K> method involves dispersing the sample in a potassium bromide matrix[4]. Drawback: KBr is highly hygroscopic. Absorbed moisture creates a broad O-H band from 3500–3000 cm⁻¹, which can mask the critical O-H and residual N-H stretches of the nipecotic acid moiety. Furthermore, grinding amine hydrochlorides (like tiagabine HCl) with KBr can induce solid-state ion exchange, altering the spectral fingerprint.

  • Attenuated Total Reflectance (ATR-FTIR) : The modern standard. ATR requires no sample dilution, preventing moisture artifacts and ion-exchange phenomena. Caveat: Because the evanescent wave's penetration depth is wavelength-dependent, raw ATR spectra will show weaker relative intensities at higher wavenumbers (e.g., the 3099 cm⁻¹ O-H stretch) compared to transmission spectra. An ATR-correction algorithm must be applied for direct library matching.

Self-Validating Experimental Protocol: High-Resolution ATR-FTIR

To ensure absolute trustworthiness, the following protocol incorporates self-validating system suitability checks to prevent false spectral artifacts.

Step 1: System Suitability & Calibration

  • Power on the FTIR spectrometer and allow the IR source to stabilize for 30 minutes.

  • Run a polystyrene calibration film. Verify that the characteristic peaks (e.g., 1601 cm⁻¹ and 1028 cm⁻¹) are within ±1.0 cm⁻¹ of their certified values. This validates the interferometer's wavelength accuracy.

Step 2: Background Acquisition (The Blank)

  • Clean the diamond ATR crystal using a lint-free wipe and volatile solvent (e.g., HPLC-grade isopropanol). Allow to evaporate completely.

  • Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution). Self-Validation: Inspect the background for residual peaks. A flat baseline ensures no cross-contamination from previous lipophilic derivatives.

Step 3: Sample Measurement

  • Deposit ~2–5 mg of the N-substituted nipecotic acid powder (e.g., Tiagabine HCl) directly onto the crystal[2][4].

  • Apply the pressure anvil. Crucial Step: Ensure the pressure gauge reads a consistent value (e.g., 80 in-oz) across all samples to maintain a constant effective path length.

  • Acquire the sample spectrum (32 scans, 4 cm⁻¹ resolution).

Step 4: Data Processing

  • Apply an ATR-correction algorithm to normalize peak intensities across the wavenumber range.

  • Perform spectral subtraction of atmospheric H₂O and CO₂ if the instrument is not purged.

  • Identify the diagnostic C=O (~1759 cm⁻¹) and C-N (~1360 cm⁻¹) peaks to confirm N-substitution[2].

ATR_Protocol S1 System Suitability (Polystyrene Standard) S2 Background Scan (Clean Diamond Crystal) S1->S2 S3 Sample Application (Controlled Pressure Anvil) S2->S3 S4 Spectral Acquisition (32 Scans, 4 cm⁻¹ Res) S3->S4 S5 Data Processing (ATR Correction & Subtraction) S4->S5

Fig 2: Self-validating ATR-FTIR experimental workflow for N-substituted nipecotic acid analysis.

References

  • Title : Design, Synthesis and Enhanced BBB Penetration Studies of L-serine-Tethered Nipecotic Acid-Prodrug Source : Thieme-Connect URL : 1

  • Title : Stability indicating RP-HPLC method development and validation for estimation of tiagabine Source : IAJPS (Indo American Journal of Pharmaceutical Sciences) URL :2

  • Title : Nipecotic Acid | C6H11NO2 | CID 4498 Source : PubChem - NIH URL : 3

  • Title : USP Monographs: Tiagabine Hydrochloride Source : Pharmacopeia URL : 4

Sources

Validation

A Comparative Guide to the Crystal Structure Analysis of N-phenylacetylnipecotic Acid Derivatives

For researchers, scientists, and drug development professionals, a deep understanding of a molecule's three-dimensional structure is fundamental to elucidating its function and optimizing its properties. In the realm of...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, a deep understanding of a molecule's three-dimensional structure is fundamental to elucidating its function and optimizing its properties. In the realm of medicinal chemistry, N-phenylacetylnipecotic acid derivatives have emerged as a class of compounds with significant therapeutic potential, primarily due to their interaction with GABA transporters.[1][2] The precise spatial arrangement of the phenylacetyl group relative to the nipecotic acid scaffold is critical for its biological activity.[3][4] X-ray crystallography stands as the definitive method for determining solid-state molecular structures, providing unparalleled insight into conformational preferences and intermolecular interactions that govern the behavior of these molecules in a crystalline environment.[5][6]

This guide provides a comparative analysis of the anticipated crystal structure of N-phenylacetylnipecotic acid derivatives, drawing upon experimental data from closely related analogs. While a dedicated crystal structure for an N-phenylacetylnipecotic acid derivative is not publicly available at the time of this writing, a robust understanding can be built by examining the crystal structures of its constituent parts and similar molecules. We will delve into the crystallographic data of N-acetylated piperidine carboxylic acid and other relevant piperidine derivatives to infer the conformational tendencies of the nipecotic acid ring. Furthermore, by analyzing the structures of N-acyl amino acids, we can predict the influence of the N-phenylacetyl group on the overall molecular conformation and crystal packing.[7][8]

This guide will also provide a detailed, step-by-step methodology for the single-crystal X-ray diffraction of small organic molecules, offering insights into the experimental choices that ensure the acquisition of high-quality crystallographic data.

Comparative Crystallographic Data of Related Compounds

To build a predictive model for the crystal structure of N-phenylacetylnipecotic acid derivatives, we can examine the crystallographic data of analogous compounds. The following table summarizes key crystallographic parameters for N-acetylated piperidine carboxylic acid, a selection of piperidine derivatives, and a related N-acyl amino acid. This comparative data offers valuable insights into expected unit cell parameters, space groups, and key conformational features.

CompoundMolecular FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Key Conformational FeaturesReference
N-acetyl-piperidine-carboxylic acidC8H13NO3OrthorhombicP212121----The piperidine ring adopts a chair conformation. The N-acetyl group is in a trans-amide conformation.[7]
Acetyl-L-proline-N-methylamideC8H14N2O2OrthorhombicP2121219.7413.207.1790The molecule adopts a folded conformation with two trans planar peptide groups.[9]
1,2-dimorpholinoethaneC10H20N2O2MonoclinicP21/n6.04308.080511.170097.475The molecule possesses a center of symmetry.[10]
Benzimidazolinyl piperidine derivativeC20H21FN2O2·HBrTriclinicP-17.160610.483214.693397.046The piperidine ring is in a chair conformation.[11]

Note: '-' indicates data not specified in the provided search results.

The data from N-acetyl-piperidine-carboxylic acid is particularly informative, suggesting that the nipecotic acid core in our target molecule will likely exhibit a chair conformation, which is the most stable conformation for six-membered rings.[7] The amide bond of the N-acetyl group is observed to be in a trans conformation, a common feature in N-acylated amino acids due to steric hindrance.[7][12]

The Influence of the N-Phenylacetyl Group

The introduction of a phenylacetyl group is expected to significantly influence the crystal packing of nipecotic acid derivatives. The bulky and aromatic nature of the phenyl group will likely lead to π-π stacking interactions between adjacent molecules in the crystal lattice. These interactions, in conjunction with hydrogen bonding involving the carboxylic acid and amide functionalities, will be the primary drivers of the overall supramolecular architecture. The conformational flexibility of the phenylacetyl group, specifically the torsion angles around the C-C and C-N bonds, will also play a crucial role in determining the final crystal structure.

Experimental Protocol for Single-Crystal X-ray Diffraction

The determination of a molecule's crystal structure through single-crystal X-ray diffraction is a meticulous process that can be broken down into several key stages.[6] The following protocol outlines the essential steps and the rationale behind them.

1. Crystallization:

  • Objective: To grow single crystals of the N-phenylacetylnipecotic acid derivative of suitable size and quality (typically 0.1-0.5 mm in all dimensions) for X-ray diffraction.[6]

  • Methodology:

    • Dissolve the purified compound in a suitable solvent or solvent mixture to create a saturated or slightly supersaturated solution. Common solvents for polar organic molecules include ethanol, methanol, acetone, and ethyl acetate.

    • Employ a slow crystallization technique to allow for the ordered arrangement of molecules into a crystal lattice. Common methods include:

      • Slow Evaporation: The solvent is allowed to evaporate slowly from the solution, increasing the concentration of the solute and promoting crystal growth.

      • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a second solvent (the anti-solvent) in which the compound is less soluble. The vapor of the more volatile solvent slowly diffuses into the less volatile solvent, inducing crystallization.

      • Cooling: A saturated solution at an elevated temperature is slowly cooled, decreasing the solubility of the compound and leading to crystallization.

  • Causality: The choice of solvent and crystallization technique is critical. A solvent system that provides moderate solubility is ideal. Too high a solubility will inhibit crystallization, while too low a solubility will lead to rapid precipitation of amorphous solid. Slow crystal growth is paramount for obtaining well-ordered, single crystals with minimal defects.

2. Crystal Mounting and Data Collection:

  • Objective: To mount a suitable single crystal on the diffractometer and collect a complete set of diffraction data.

  • Methodology:

    • Carefully select a single crystal with well-defined faces and no visible cracks or defects under a microscope.

    • Mount the crystal on a goniometer head using a cryoprotectant (e.g., paratone-N oil) to prevent ice formation at low temperatures.

    • Place the mounted crystal in a stream of cold nitrogen gas (typically 100 K) on the diffractometer.[6] This minimizes thermal vibrations of the atoms, leading to sharper diffraction spots and more accurate data.

    • The crystal is then rotated in the X-ray beam, and the diffraction pattern is recorded on a detector. A full sphere of data is collected by rotating the crystal through a series of angles.

3. Data Processing and Structure Solution:

  • Objective: To process the raw diffraction data and obtain an initial model of the crystal structure.

  • Methodology:

    • The collected diffraction images are integrated to determine the intensity and position of each reflection.

    • The data is corrected for various experimental factors, such as absorption and polarization.

    • The unit cell parameters and space group are determined from the geometry of the diffraction pattern.

    • The initial phases of the structure factors are determined using direct methods or Patterson methods, which leads to an initial electron density map.

    • An initial model of the molecule is built into the electron density map.

4. Structure Refinement:

  • Objective: To refine the initial structural model to best fit the experimental data.

  • Methodology:

    • The atomic positions, and their anisotropic displacement parameters are adjusted using a least-squares refinement algorithm to minimize the difference between the observed and calculated structure factors.

    • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

    • The final model is validated using various crystallographic metrics, such as the R-factor and goodness-of-fit.

Visualizing the Workflow and Molecular Structure

To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

experimental_workflow cluster_synthesis Compound Preparation cluster_crystallization Crystal Growth cluster_data_collection Data Acquisition cluster_analysis Structure Determination synthesis Synthesis & Purification crystallization Crystallization synthesis->crystallization mounting Crystal Mounting crystallization->mounting data_collection X-ray Data Collection mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation

Caption: A flowchart illustrating the key stages of X-ray crystallography.

Caption: General molecular structure of an N-phenylacetylnipecotic acid derivative.

Conclusion

While the definitive crystal structure of an N-phenylacetylnipecotic acid derivative remains to be determined, a comprehensive and scientifically grounded prediction of its key structural features can be achieved through a comparative analysis of closely related compounds. By examining the crystallographic data of N-acetylated piperidine carboxylic acid and other piperidine derivatives, we can confidently predict a chair conformation for the nipecotic acid ring and a trans conformation for the amide linkage. The presence of the phenylacetyl group will likely introduce significant π-π stacking interactions, which, along with hydrogen bonding, will dictate the overall crystal packing.

The detailed experimental protocol for single-crystal X-ray diffraction provided in this guide serves as a practical roadmap for researchers seeking to elucidate the structures of these and other novel compounds. Ultimately, the successful crystal structure determination of N-phenylacetylnipecotic acid derivatives will provide invaluable insights for structure-activity relationship studies and the rational design of next-generation therapeutic agents.

References

  • Benchchem. Validating the Structure of Novel 2-Piperidinol Derivatives by X-ray Crystallography: A Comparative Guide.
  • Benchchem. A Comparative Guide to the Conformational Analysis of Piperidine Derivatives.
  • Research Collection. Crystal structure analysis of N‐acetylated proline and ring size analogs.
  • ACS Publications. Conformational study of N-acyl amino acid esters and thiol esters by FT-IR and x-ray crystallography.
  • IUCr Journals. The crystal structure of acetyl-l-proline-N-methylamide.
  • ResearchGate. Synthesis, X-Ray Crystallography and Leishmanicidal Activity of Benzimidazolinyl Piperidine derivative.
  • ResearchGate. Chemical structures of GABA, R-nipecotic acid, the lipophilic derivatives SK&F 89976-A and tiagabine.
  • JYX. X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties.
  • Cambridge University Press. Conformations of amino acids and peptides.
  • EMBL-EBI. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies.
  • PubMed. Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors.
  • Semantic Scholar. Synthesis of 4-substituted nipecotic acid derivatives and their evaluation as potential GABA uptake inhibitors.

Sources

Safety & Regulatory Compliance

Safety

1-(2-Phenylacetyl)piperidine-3-carboxylic acid proper disposal procedures

Topic: Executive Summary 1-(2-Phenylacetyl)piperidine-3-carboxylic acid (PubChem CID: 20112658) is a functionalized piperidine derivative often used as a building block in medicinal chemistry.[1][2][3][4][5] While itself...

Author: BenchChem Technical Support Team. Date: March 2026

Topic:

Executive Summary

1-(2-Phenylacetyl)piperidine-3-carboxylic acid (PubChem CID: 20112658) is a functionalized piperidine derivative often used as a building block in medicinal chemistry.[1][2][3][4][5] While itself an organic acid/amide, its structural components—phenylacetic acid (DEA List I) and piperidine (DEA List II)—mandate a disposal strategy that prioritizes complete thermal destruction over simple landfilling or treatment. This ensures not only environmental safety but also regulatory compliance regarding potential precursor diversion.[3]

Chemical Identification & Safety Profile

Before initiating disposal, verify the material identity and associated hazards.[6]

Parameter Data
Chemical Name 1-(2-Phenylacetyl)piperidine-3-carboxylic acid
Molecular Formula C₁₄H₁₇NO₃
Molecular Weight 247.29 g/mol
Physical State Solid (White to off-white powder)
Solubility Soluble in DMSO, Methanol, dilute bases; poorly soluble in water.[1][2][3][4]
Primary Hazards (GHS) Warning H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation
Personal Protective Equipment (PPE)
  • Respiratory: N95 particulate respirator (solids) or half-mask organic vapor cartridge (if in solvent).[1][2][3]

  • Skin: Nitrile gloves (0.11 mm minimum thickness).[3]

  • Eye: Chemical splash goggles.[1][2][3]

Regulatory & Compliance Context

  • Precursor Status: This compound is an amide .[1][2][3] Under acidic or basic hydrolysis, it can yield Phenylacetic acid and Piperidine .[3]

    • Phenylacetic acid is a DEA List I Chemical (used in P2P/Methamphetamine synthesis).[3]

    • Piperidine is a DEA List II Chemical (used in PCP synthesis).[3]

  • Disposal Implication: While the compound itself may not be explicitly scheduled, incineration is the required disposal method to permanently destroy the carbon skeleton and prevent any theoretical reverse-engineering or diversion.[3]

Waste Classification & Segregation

Proper segregation prevents dangerous chemical reactions in the waste stream.[3]

  • Waste Code (RCRA - USA): Not a P-listed or U-listed acute hazardous waste.[1][2][3] It falls under Non-Halogenated Organic Waste .[3]

  • Compatibility:

    • Keep Away From: Strong oxidizers (e.g., nitric acid, permanganates) and strong reducing agents.

    • Compatible With: Other non-halogenated organic solvents (acetone, methanol, ethyl acetate) and solid organic debris.

Decision Logic for Waste Stream

WasteClassification Start Waste Material: 1-(2-Phenylacetyl)piperidine-3-carboxylic acid State Physical State? Start->State Solid Solid (Powder/Crystals) State->Solid Liquid Liquid (Dissolved in Solvent) State->Liquid BinSolid Stream A: Solid Organic Waste (Destruction: Incineration) Solid->BinSolid HalogenCheck Does solvent contain Halogens? (DCM, Chloroform?) Liquid->HalogenCheck BinHalo Stream B: Halogenated Solvent Waste (Destruction: High-Temp Incineration) HalogenCheck->BinHalo Yes BinNonHalo Stream C: Non-Halogenated Solvent Waste (Destruction: Fuel Blending/Incineration) HalogenCheck->BinNonHalo No

Figure 1: Decision tree for categorizing waste streams based on physical state and solvent composition.

Step-by-Step Disposal Procedures

Scenario A: Disposal of Pure Solid Substance

Applicable for expired shelf-life reagents or excess dry product.[1][2][3]

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or the original glass container if intact.[1][2][3]

  • Labeling: Attach a hazardous waste tag.

    • Chemical Name: Write fully: "1-(2-Phenylacetyl)piperidine-3-carboxylic acid".

    • Hazard Checkbox: Mark "Irritant" and "Toxic" (precautionary).[3]

    • Constituents: 100%.[1][2][3]

  • Secondary Containment: Place the sealed jar into a clear plastic secondary bag (zip-lock) to contain any dust.

  • Storage: Store in the "Solid Organic Waste" satellite accumulation area until pickup.

Scenario B: Disposal of Reaction Mixtures (Liquid)

Applicable for mother liquors or extraction solvents containing the compound.[3]

  • pH Check: Ensure the solution pH is between 5 and 9. If highly acidic or basic, neutralize carefully with Sodium Bicarbonate or Dilute HCl to prevent container degradation.[3]

  • Solvent Identification:

    • If dissolved in Dichloromethane (DCM) or Chloroform : Pour into Halogenated Waste carboy.[3]

    • If dissolved in Methanol , Ethyl Acetate , or DMSO : Pour into Non-Halogenated Waste carboy.

  • Rinsing: Triple-rinse any empty glassware with a small amount of acetone and add the rinsate to the Non-Halogenated waste container.[1][2][3]

  • Documentation: Log the approximate concentration of the acid in the waste log sheet to assist the disposal facility in BTU calculation.

Final Destruction Workflow

The following diagram outlines the chain of custody from the laboratory bench to the final destruction facility.

DisposalWorkflow Lab Laboratory (Satellite Accumulation) Action1 Tag & Segregate Lab->Action1 EHS EHS / Waste Facility (Aggregation) Action2 Manifest Creation EHS->Action2 Transport Licensed Hauler (DOT Regulated) Incinerator Commercial Incinerator (>1000°C) Transport->Incinerator Action3 Thermal Oxidation Incinerator->Action3 Action1->EHS Action2->Transport Final Final Action3->Final Ash/Scrubber Salts (Landfill)

Figure 2: Operational workflow ensuring complete thermal destruction of the compound.

Emergency Spill Response

  • Small Spill (Solid):

    • Dampen a paper towel with water (to prevent dust lofting).[3]

    • Wipe up the powder carefully.[3]

    • Place the towel and waste into a bag labeled "Solid Hazardous Waste".[3]

    • Clean the surface with soap and water.[3][7]

  • Large Spill (Liquid):

    • Evacuate the immediate area if vapors are strong.[3]

    • Use a universal absorbent (vermiculite or clay pads).[3]

    • Scoop absorbed material into a bucket.[1][3]

    • Label as "Debris contaminated with organic acid".[1][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20112658, 1-(2-Phenylacetyl)piperidine-3-carboxylic acid. Retrieved from [Link]

  • U.S. Drug Enforcement Administration (2024). List of Controlled Substances and Regulated Chemicals (Orange Book). Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 1-(2-Phenylacetyl)piperidine-3-carboxylic acid

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic risk-management strategy grounded in molecular causality. Handling 1-(2-Phenylacetyl)piperidine-3-carboxylic aci...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic risk-management strategy grounded in molecular causality. Handling 1-(2-Phenylacetyl)piperidine-3-carboxylic acid requires a deep understanding of its physicochemical properties. This molecule combines a nipecotic acid core—a known pharmacophore for GABA transporter (GAT) inhibition[1]—with a lipophilic phenylacetyl moiety.

This structural hybridization means the compound is not merely a localized irritant; its enhanced lipophilicity significantly increases its permeability across the stratum corneum (skin) and mucosal membranes. The following guide provides a self-validating, causally driven operational framework for the safe handling, formulation, and disposal of this compound.

Hazard Profiling & Molecular Causality

To select the appropriate Personal Protective Equipment (PPE), we must first understand why the compound is hazardous. The hazards of 1-(2-Phenylacetyl)piperidine-3-carboxylic acid are driven by its functional groups[2][3]:

  • The Carboxylic Acid Moiety (-COOH): Acts as a proton donor upon contact with physiological moisture (sweat, tear film, respiratory mucosa). This localized pH drop denatures epidermal and corneal proteins, directly causing GHS Category 2 Skin Irritation (H315) and Category 2A Serious Eye Irritation (H319)[2][4].

  • The Phenylacetyl Amide Linkage: Increases the overall partition coefficient (LogP) of the molecule. Highly lipophilic compounds bypass the skin's aqueous barriers more efficiently than their parent amino acids, increasing the risk of systemic absorption and off-target GABAergic neuropharmacological effects[1].

  • Crystalline Powder Morphology: Organic acid powders are prone to static accumulation. Aerosolized micro-crystals can easily deposit in the upper respiratory tract, triggering acute mucosal inflammation and respiratory irritation (H335)[3][5].

Quantitative Hazard Summary
ParameterValue / ClassificationMechanistic Causality
Molecular Formula C14H17NO3Amide and carboxylic acid moieties dictate amphiphilic behavior.
Skin Irritation GHS Category 2 (H315)Carboxylic acid protonates epidermal proteins, causing inflammation[3].
Eye Irritation GHS Category 2A (H319)Rapid pH shift in tear film disrupts the corneal lipid bilayer[2][4].
Respiratory Toxicity GHS Category 3 (H335)Aerosolized micro-crystals deposit in the respiratory tract[3][5].
Biological Target GABA Transporters (GAT)Nipecotic acid derivatives act as uptake inhibitors; systemic exposure alters neurotransmission[1].

The PPE Matrix: Causality-Driven Selection

Standard laboratory attire is insufficient for handling biologically active, lipophilic organic acids. Every piece of PPE must serve as a deliberate barrier against a specific mechanism of exposure.

  • Ocular Protection: ANSI Z87.1 Tight-Fitting Goggles

    • Causality: Standard safety glasses leave peripheral gaps. Because this compound is a static-prone powder, aerosolized particles can easily bypass safety glasses. Tight-fitting goggles prevent micro-dust from interacting with the aqueous tear film, neutralizing the risk of H319 severe eye irritation[4][6].

  • Dermal Protection: Double-Gloving System (Nitrile)

    • Causality: Nitrile provides superior chemical resistance to solid organic acids compared to latex[7]. Crucial Note: If you are dissolving this compound in a penetration-enhancing solvent like DMSO or Methanol for biological assays, the solvent acts as a rapid carrier for the lipophilic phenylacetyl moiety. You must wear a 4-mil inner nitrile glove and an 8-mil extended-cuff outer nitrile glove to ensure a sufficient breakthrough buffer.

  • Respiratory Protection: Engineering Controls > N95/P100

    • Causality: To mitigate H335 respiratory hazards, the primary defense is handling the material strictly within a Class II Type A2 Biological Safety Cabinet or a properly calibrated Chemical Fume Hood[3][7]. If engineering controls are compromised, a P100 particulate respirator is mandatory.

  • Body Protection: Fluid-Impermeable Lab Coat

    • Causality: A standard cotton lab coat absorbs solvent splashes, holding the dissolved compound against the skin. Utilize a fluid-resistant polymer-blend coat with knit cuffs to prevent powder ingress at the wrists.

Operational Workflow & Handling Logic

Workflow N1 Hazard Profiling (H315, H319, H335) N2 Engineering Controls (Fume Hood >80 fpm) N1->N2 N3 PPE Donning (Nitrile, Goggles) N2->N3 N4 Aseptic/Static-Free Weighing N3->N4 N5 Decontamination & Waste Segregation N4->N5

Safe handling and PPE workflow for 1-(2-Phenylacetyl)piperidine-3-carboxylic acid.

Self-Validating Protocol: Weighing and Transfer

To ensure absolute safety, execute the following self-validating steps when handling the neat powder:

  • Step 1: System Verification. Before opening the chemical vial, verify the fume hood face velocity is between 80–120 fpm.

    • Validation: The digital monitor must display a green status; manually check directional airflow by holding a Kimwipe near the sash edge. It should pull inward smoothly.

  • Step 2: Static Dissipation. Pass a static-dissipative weigh boat through an anti-static ionizer.

    • Validation: When transferring the powder with a grounded micro-spatula, the material should not "jump" or cling to the sides of the spatula[7].

  • Step 3: Mass Transfer. Transfer the target mass deep within the hood (at least 6 inches from the sash).

    • Validation: The analytical balance must stabilize within 3 seconds. Continuous drifting indicates micro-drafts or static interference, requiring immediate recalibration of the hood sash height.

  • Step 4: Containment. Seal the primary container and wipe the exterior with a 70% Isopropanol-dampened cloth.

    • Validation: Perform a visual inspection under bright light to ensure zero powder residue remains on the vial threads or exterior before removing it from the hood.

Spill Management & Disposal Plan

In the event of a breach, immediate and methodical action is required to prevent aerosolization and dermal contact.

Self-Validating Spill Response Protocol
  • Step 1: Isolation. Immediately lower the fume hood sash to 2 inches.

    • Validation: An audible increase in the face velocity alarm should confirm maximum containment.

  • Step 2: Neutralization (Dry Spill). Do not dry sweep. Dry sweeping aerosolizes the irritating carboxylic acid micro-crystals[5][7]. Cover the spilled powder with damp, inert absorbent pads.

    • Validation: No visible dust plumes should be generated during the covering process.

  • Step 3: Collection. Scoop the absorbed material using non-sparking, disposable plastic tools into a chemically compatible hazardous waste bag[6].

  • Step 4: Surface Decontamination. Wipe down the affected area with a mild alkaline solution (e.g., 1% sodium bicarbonate) to neutralize residual acid, followed by a water rinse.

    • Validation: The surface should show no residue upon drying and must pass a final visual inspection.

  • Step 5: Disposal. Label the waste as "Hazardous Waste: Organic Acid / Irritant". Dispose of the material via a licensed chemical incinerator equipped with an afterburner and scrubber[6].

References

  • bioRxiv. "Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers". bioRxiv. [Link]

  • Loba Chemie. "PHENYLACETIC ACID MSDS". Loba Chemie. [Link]

Sources

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